molecular formula C10H14BrClN2 B135807 1-(3-Bromophenyl)piperazine hydrochloride CAS No. 796856-45-6

1-(3-Bromophenyl)piperazine hydrochloride

Cat. No.: B135807
CAS No.: 796856-45-6
M. Wt: 277.59 g/mol
InChI Key: INFIKWJCWNZVSH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)piperazine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H14BrClN2 and its molecular weight is 277.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-bromophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFIKWJCWNZVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796856-45-6
Record name 1-(3-bromophenyl)piperazine hydrochloride
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Foundational & Exploratory

1-(3-Bromophenyl)piperazine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)piperazine hydrochloride is a synthetic compound belonging to the arylpiperazine class of chemicals. Arylpiperazines are a significant scaffold in medicinal chemistry, known for their diverse pharmacological activities, particularly within the central nervous system. This document provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, intended to serve as a technical resource for researchers and professionals in drug discovery and development. The compound is noted for its interaction with serotonin receptors, making it a valuable tool for neuropharmacological research.

Chemical Properties

This compound is a white to off-white solid. Its core structure consists of a piperazine ring substituted at one nitrogen atom with a 3-bromophenyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄BrClN₂[1][2]
Molecular Weight 277.59 g/mol [1][2]
Melting Point 217-219 °C
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol
CAS Number 796856-45-6[2]
Synonyms 1-(m-Bromophenyl)piperazine hydrochloride, 4-(3-Bromophenyl)piperazine monohydrochloride[2]

Synthesis

The synthesis of this compound is typically achieved through the reaction of 3-bromoaniline with a bis(2-haloethyl)amine derivative, followed by conversion to the hydrochloride salt. A general synthetic workflow is outlined below.

Synthetic Workflow

Synthesis_Workflow Diethanolamine Diethanolamine BisChloroethylamineHCl Bis(2-chloroethyl)amine hydrochloride Diethanolamine->BisChloroethylamineHCl Chlorination ThionylChloride Thionyl Chloride ThionylChloride->BisChloroethylamineHCl FreeBase 1-(3-Bromophenyl)piperazine (Free Base) BisChloroethylamineHCl->FreeBase Cyclization Bromoaniline 3-Bromoaniline Bromoaniline->FreeBase FinalProduct 1-(3-Bromophenyl)piperazine hydrochloride FreeBase->FinalProduct Salt Formation HCl HCl HCl->FinalProduct Serotonin_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Receptor Serotonin Receptor (e.g., 5-HT₁A, 5-HT₂A) G_Protein G-Protein (Gαi/o or Gαq/11) Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits (Gαi/o) PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gαq/11) Ligand 1-(3-Bromophenyl)piperazine hydrochloride Ligand->Receptor Binds to cAMP cAMP AdenylylCyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression CREB->GeneExpression PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

References

An In-depth Technical Guide to 1-(3-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 1-(3-Bromophenyl)piperazine hydrochloride, a key chemical intermediate in pharmaceutical research and development. It details the compound's physicochemical properties, outlines a representative synthetic protocol, and illustrates the manufacturing workflow.

Compound Overview

1-(3-Bromophenyl)piperazine and its hydrochloride salt are substituted phenylpiperazine derivatives. These compounds serve as crucial building blocks in medicinal chemistry for the synthesis of various active pharmaceutical ingredients (APIs). Phenylpiperazine moieties are common scaffolds in drugs targeting the central nervous system.[1][2] Specifically, 1-(3-Bromophenyl)piperazine has been investigated for its interaction with serotonin receptors and is used as an intermediate in the synthesis of neuromodulatory drugs.[1][3] Its hydrochloride form enhances stability and solubility, making it suitable for various laboratory applications.[2]

Physicochemical Properties

The key quantitative data for this compound and its corresponding free base are summarized below for clear comparison.

PropertyThis compound1-(3-Bromophenyl)piperazine (Free Base)
Molecular Formula C₁₀H₁₄BrClN₂[3][4][5]C₁₀H₁₃BrN₂[6]
Molecular Weight 277.59 g/mol [3][4][5]241.13 g/mol [6][7]
Accurate Mass 276.0029 g/mol [5]240.0262 g/mol [7]
CAS Number 796856-45-6[3][4][5]31197-30-5[5][6][7]
Melting Point 217-219 °C[4]Not specified
Appearance White to off-white crystalline powder[2]Solid[6]
Solubility Soluble in DMSO, Methanol[4]Not specified
Storage Temperature 2-8°C, protect from light[4]Room Temperature

Experimental Protocols

This protocol is a representative method based on the common synthesis of phenylpiperazine derivatives, which involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[8][9][10]

Objective: To synthesize this compound via a two-step process.

Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride

  • Setup: Equip a four-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel. An ice-water bath should be prepared for temperature control.

  • Reaction: Charge the flask with thionyl chloride dissolved in a suitable solvent like chloroform.

  • Addition: Slowly add a mixture of diethanolamine and chloroform dropwise into the stirred thionyl chloride solution. The temperature of the reaction mixture should be maintained below 30°C during the addition.[1]

  • Maturation: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for approximately 1 hour, followed by gentle heating to 50°C for 30 minutes to ensure the reaction goes to completion.[1]

  • Isolation: Cool the mixture to room temperature. The resulting solid, bis(2-chloroethyl)amine hydrochloride, is isolated via suction filtration and can be purified by recrystallization from absolute ethanol.[1]

Step 2: Synthesis of this compound

  • Setup: In a flask equipped for reflux, dissolve the bis(2-chloroethyl)amine hydrochloride prepared in Step 1 in water.

  • Reaction: Add 3-bromoaniline to the aqueous solution. The mixture is then heated under reflux for an extended period (e.g., 24 hours). An acid scavenger may be added to facilitate the cyclization reaction.

  • Precipitation: As the reaction proceeds, the target product, this compound, which is insoluble in water, will precipitate out of the aqueous solution.[1]

  • Isolation and Purification: Cool the reaction mixture. Collect the precipitated solid by suction filtration. The crude product can be washed with cold water and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.

1-(3-Bromophenyl)piperazine is used as a reference compound or a tool compound in radioligand binding assays to determine the affinity of novel compounds for serotonin receptors.

  • Preparation: Prepare rat brain membrane homogenates according to standard neuropharmacological procedures.

  • Incubation: Incubate the membrane preparation with a specific radioligand (e.g., ³H-serotonin) and varying concentrations of the test compound (and 1-(3-bromophenyl)piperazine as a reference).

  • Analysis: The reaction is terminated, and the bound radioactivity is measured using a scintillation counter. The inhibition of radioligand binding by the test compound is used to calculate its binding affinity (Ki), providing insights into its potential serotonergic activity.[3]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound, from starting materials to the final purified product.

General Synthesis Workflow for 1-(3-Bromophenyl)piperazine HCl.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(3-Bromophenyl)piperazine hydrochloride, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

1-(3-Bromophenyl)piperazine and its hydrochloride salt are important building blocks in medicinal chemistry. The phenylpiperazine moiety is a common structural motif in compounds targeting the central nervous system. This guide details the prevalent synthetic methods, focusing on the reaction of 3-bromoaniline with bis(2-chloroethyl)amine and the Buchwald-Hartwig amination, providing a foundation for laboratory-scale synthesis and process development.

Synthesis Pathways

Two primary pathways for the synthesis of 1-(3-bromophenyl)piperazine are discussed:

  • Pathway 1: Nucleophilic Substitution Reaction

  • Pathway 2: Buchwald-Hartwig Amination

Pathway 1: Nucleophilic Substitution Reaction

This is a classical and widely used method for the synthesis of N-arylpiperazines. The synthesis proceeds in two main stages:

  • Formation of Bis(2-chloroethyl)amine hydrochloride: This intermediate is typically prepared by the chlorination of diethanolamine using a chlorinating agent like thionyl chloride.

  • Cyclization with 3-Bromoaniline: The subsequent reaction of bis(2-chloroethyl)amine hydrochloride with 3-bromoaniline leads to the formation of the piperazine ring and, after workup, the desired this compound.

A general representation of this pathway is depicted below.

G Diethanolamine Diethanolamine BisChloroethylamine Bis(2-chloroethyl)amine hydrochloride Diethanolamine:e->BisChloroethylamine:w Chlorination ThionylChloride SOCl₂ ThionylChloride->Diethanolamine TargetProduct 1-(3-Bromophenyl)piperazine hydrochloride BisChloroethylamine:e->TargetProduct:w Cyclization Bromoaniline 3-Bromoaniline Bromoaniline->BisChloroethylamine

Caption: Nucleophilic substitution pathway for 1-(3-Bromophenyl)piperazine HCl synthesis.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method allows for the direct coupling of an aryl halide (3-bromoaniline) with piperazine. This reaction is known for its high efficiency and broad substrate scope.[1][3][4]

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.

G cluster_reactants Reactants cluster_catalyst Catalytic System Bromoaniline 3-Bromoaniline TargetProduct 1-(3-Bromophenyl)piperazine Bromoaniline->TargetProduct Piperazine Piperazine Piperazine->TargetProduct Pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->TargetProduct Ligand Ligand (e.g., BINAP) Ligand->TargetProduct Base Base (e.g., NaOtBu) Base->TargetProduct HCl_salt 1-(3-Bromophenyl)piperazine hydrochloride TargetProduct->HCl_salt HCl treatment

Caption: Buchwald-Hartwig amination pathway for synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis pathways.

Table 1: Reactants and Products

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Diethanolamine2,2'-Iminodi(ethan-1-ol)C₄H₁₁NO₂105.14
Thionyl chlorideThionyl dichlorideSOCl₂118.97
Bis(2-chloroethyl)amine hydrochloride2-Chloro-N-(2-chloroethyl)ethan-1-aminium chlorideC₄H₁₀Cl₃N178.49
3-Bromoaniline3-BromoanilineC₆H₆BrN172.02
PiperazinePiperazineC₄H₁₀N₂86.14
1-(3-Bromophenyl)piperazine1-(3-Bromophenyl)piperazineC₁₀H₁₃BrN₂241.13[5][6]
This compound1-(3-Bromophenyl)piperazin-1-ium chlorideC₁₀H₁₄BrClN₂277.59[7]

Table 2: Reaction Conditions and Yields (Literature Examples for Similar Compounds)

Reaction StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Chlorination of DiethanolamineDiethanolamine, Thionyl chloride-Chloroform<303High[8]
Cyclizationβ,β′-dichlorodiethylamine hydrochloride, Substituted anilineSodium carbonateWaterRefluxNot specified48.3[8]
Buchwald-Hartwig AminationAryl halide, AminePd catalyst, Ligand, BaseToluene, THF, etc.80-1102-24Varies[1][2]

Experimental Protocols

Protocol for Pathway 1: Nucleophilic Substitution

Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride

This procedure is adapted from a method for preparing β,β′-dichlorodiethylamine hydrochloride.[8]

  • In a four-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve thionyl chloride (0.44 mol) in chloroform (10 mL).

  • Cool the flask in an ice-water bath.

  • Slowly add a mixture of diethanolamine (0.2 mol) and chloroform (15 mL) dropwise over 3 hours, ensuring the reaction temperature does not exceed 30°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Slowly heat the mixture to 50°C and maintain for 30 minutes after the solid has completely dissolved.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by suction filtration.

  • Recrystallize the crude product from absolute ethanol to obtain white, needle-like crystals of bis(2-chloroethyl)amine hydrochloride.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of substituted phenylpiperazine hydrochlorides.[8]

  • In a four-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve bis(2-chloroethyl)amine hydrochloride (0.07 mol) in water (55 mL).

  • Heat the solution until the solid is completely dissolved.

  • Add 3-bromoaniline (0.07 mol) dropwise to the reaction mixture.

  • Monitor the pH of the reaction and maintain it at approximately 6 by the dropwise addition of a 50% aqueous sodium carbonate solution.

  • Continue the reaction until the pH no longer decreases, indicating the consumption of the starting materials.

  • Stop heating and allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the filter cake with water and then with absolute ethanol.

  • Dry the solid to obtain this compound.

Protocol for Pathway 2: Buchwald-Hartwig Amination (General Procedure)

This is a generalized protocol; specific conditions may need to be optimized.

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, 1-5 mol%), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add 3-bromoaniline (1.0 equivalent), piperazine (1.1-1.5 equivalents), and the anhydrous solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110°C) for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(3-bromophenyl)piperazine.

  • To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another appropriate solvent.

  • Collect the precipitated hydrochloride salt by filtration and dry under vacuum.

Conclusion

This technical guide has outlined the primary synthetic pathways for this compound, providing detailed experimental protocols and a summary of relevant quantitative data. The traditional nucleophilic substitution method is a cost-effective approach, while the Buchwald-Hartwig amination offers a more modern and versatile alternative with potentially higher yields and broader functional group tolerance. The choice of synthetic route will depend on factors such as the scale of the synthesis, available resources, and desired purity of the final product. The information presented here serves as a valuable resource for chemists involved in the synthesis and development of novel pharmaceutical compounds.

References

Synthesis of 1-(3-Bromophenyl)piperazine from 3-Bromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(3-bromophenyl)piperazine, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 3-bromoaniline. This document provides a comprehensive overview of a common synthetic route, including a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow. Additionally, an alternative synthetic strategy, the Buchwald-Hartwig amination, is discussed as a modern approach to the formation of the crucial C-N bond.

Overview of Synthetic Strategies

The synthesis of 1-(3-bromophenyl)piperazine from 3-bromoaniline is most commonly achieved through a classical nucleophilic substitution reaction involving the alkylation of the aniline with a suitable piperazine precursor. A widely utilized method involves the reaction of 3-bromoaniline with bis(2-chloroethyl)amine hydrochloride. This two-step, one-pot procedure first involves the formation of an intermediate which is then cyclized in the presence of a base to yield the desired product.

An alternative and more contemporary approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] While specific conditions for the synthesis of 1-(3-bromophenyl)piperazine via this method are not extensively detailed in readily available literature, the general principles of the Buchwald-Hartwig reaction offer a powerful and versatile alternative to classical methods.[3][4] This reaction typically involves the coupling of an aryl halide (in this case, 3-bromoaniline could be a precursor to a suitable aryl halide, or the reaction could be adapted) with an amine (piperazine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[5]

This guide will focus on the detailed experimental protocol for the classical synthesis route due to the availability of specific reaction parameters and reported yields.

Experimental Protocol: Synthesis via Bis(2-chloroethyl)amine Hydrochloride

This section provides a detailed methodology for the synthesis of 1-(3-bromophenyl)piperazine from 3-bromoaniline and bis(2-chloroethyl)amine hydrochloride.[6]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Bromoaniline591-19-5C₆H₆BrN172.02
Bis(2-chloroethyl)amine hydrochloride821-48-7C₄H₁₀Cl₂N·HCl178.49
Butan-1-ol71-36-3C₄H₁₀O74.12
Sodium Carbonate497-19-8Na₂CO₃105.99
Step-by-Step Procedure

Stage 1: Alkylation

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 3-bromoaniline and bis(2-chloroethyl)amine hydrochloride in butan-1-ol.

  • Heat the reaction mixture to reflux and maintain for 48 hours.

Stage 2: Cyclization

  • After the initial 48-hour heating period, add sodium carbonate to the reaction mixture.

  • Continue to heat the mixture at reflux for an additional 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard laboratory techniques such as extraction and chromatography.

Quantitative Data
ParameterValueReference
Reaction Time72 h[6]
SolventButan-1-ol[6]
Yield72%[6]

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 1-(3-bromophenyl)piperazine from 3-bromoaniline.

SynthesisWorkflow Start 3-Bromoaniline Intermediate Alkylation Start->Intermediate Reagent1 Bis(2-chloroethyl)amine hydrochloride Reagent1->Intermediate Solvent1 Butan-1-ol Solvent1->Intermediate Condition1 Heat (Reflux) 48 hours Condition1->Intermediate Product 1-(3-Bromophenyl)piperazine Intermediate->Product Reagent2 Sodium Carbonate Reagent2->Product Condition2 Heat (Reflux) 24 hours Condition2->Product

Caption: Synthetic workflow for 1-(3-Bromophenyl)piperazine.

Alternative Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a powerful alternative for the synthesis of aryl amines.[1] This palladium-catalyzed cross-coupling reaction offers a versatile method for the formation of C-N bonds and could be applied to the synthesis of 1-(3-bromophenyl)piperazine.[3][4]

The general transformation involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. For the synthesis of 1-(3-bromophenyl)piperazine, this would involve the coupling of a 3-bromophenyl precursor with piperazine.

The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium complex, forming the desired C-N bond and regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often employed to facilitate the reaction.[2] Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate.[5]

The following diagram illustrates the general catalytic cycle of the Buchwald-Hartwig amination.

BuchwaldHartwig Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (e.g., 3-Bromophenyl derivative) ArX->OxAdd Amine HNR₂ (Piperazine) LigandEx Amine Coordination & Deprotonation Amine->LigandEx Base Base Base->LigandEx OxAdd->LigandEx RedElim Reductive Elimination LigandEx->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (1-(3-Bromophenyl)piperazine) RedElim->Product

Caption: Buchwald-Hartwig amination catalytic cycle.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 1-(3-bromophenyl)piperazine from 3-bromoaniline using bis(2-chloroethyl)amine hydrochloride. The presented workflow, supported by quantitative data, offers a clear and reproducible method for researchers in the field. Furthermore, the introduction of the Buchwald-Hartwig amination as an alternative synthetic strategy highlights the advancements in C-N bond formation and provides a potential avenue for further process optimization and development. This guide serves as a valuable resource for scientists and professionals involved in the synthesis of key pharmaceutical intermediates.

References

Unraveling the Molecular Pharmacology of 1-(3-Bromophenyl)piperazine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromophenyl)piperazine hydrochloride is a synthetic compound belonging to the arylpiperazine class, a chemical family with significant representation in centrally acting therapeutics. While direct and comprehensive pharmacological data for this specific molecule is limited in publicly accessible literature, its structural similarity to a wide range of pharmacologically characterized arylpiperazines allows for a reasoned extrapolation of its likely biological targets and mechanism of action. This technical guide synthesizes the available information and provides a framework for understanding the potential molecular pharmacology of this compound, drawing heavily on structure-activity relationship (SAR) studies of its analogs.

Introduction to Arylpiperazines

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system. These compounds are known for their promiscuous pharmacology, often exhibiting affinity for a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. The nature and position of substituents on the phenyl ring, as well as the chemical nature of the substituent on the second piperazine nitrogen, profoundly influence the receptor binding profile and functional activity.

Core Mechanism of Action: Inferred from Available Data

The primary piece of direct experimental evidence for the activity of 1-(3-Bromophenyl)piperazine comes from early in vitro studies. It has been reported to be a meta-bromo substituted 1-phenylpiperazine derivative that demonstrated the ability to inhibit the binding of radiolabeled serotonin ([³H]5-HT) to rat brain membranes.[1] This foundational finding suggests that this compound's mechanism of action involves interaction with one or more serotonin receptor subtypes.

Due to the lack of specific quantitative binding data for 1-(3-Bromophenyl)piperazine, we turn to the extensive literature on its close structural analogs, particularly the halogenated phenylpiperazines, to infer its likely receptor affinity profile.

Interaction with Serotonin Receptors

The arylpiperazine class is well-known for its interaction with a broad spectrum of serotonin receptors.

  • 5-HT₁A Receptors: Many arylpiperazines exhibit high affinity for the 5-HT₁A receptor, often acting as partial agonists or antagonists. The substitution pattern on the phenyl ring is a key determinant of this activity.

  • 5-HT₂ Receptors: Affinity for 5-HT₂ receptor subtypes (5-HT₂A, 5-HT₂B, and 5-HT₂C) is also a common feature of arylpiperazines. Antagonism at these receptors is a mechanism shared by several atypical antipsychotic and antidepressant medications.

  • 5-HT₃ Receptors: Some arylpiperazines have been shown to bind to 5-HT₃ receptors, which are ligand-gated ion channels, and typically act as antagonists.[2]

  • Other 5-HT Receptors: Interactions with other subtypes, such as 5-HT₆ and 5-HT₇, are also possible and are an active area of research for novel CNS drug development.

The workflow for characterizing such interactions is a multi-step process.

Caption: General experimental workflow for in vitro characterization. (Within 100 characters)
Potential Interaction with Dopamine and Adrenergic Receptors

Beyond the serotonergic system, arylpiperazines frequently display affinity for dopaminergic and adrenergic receptors.

  • Dopamine D₂-like Receptors: Affinity for D₂ and D₃ receptors is a hallmark of many antipsychotic drugs. The arylpiperazine scaffold is present in several such agents.

  • α₁-Adrenergic Receptors: A significant number of arylpiperazines are potent antagonists of α₁-adrenergic receptors. This activity can contribute to both therapeutic effects and side effects (e.g., orthostatic hypotension).

The following diagram illustrates the potential multi-target nature of arylpiperazine compounds.

signaling_pathways cluster_serotonin Serotonin System cluster_dopamine Dopamine System cluster_adrenergic Adrenergic System Arylpiperazine 1-(3-Bromophenyl)piperazine S_5HT1A 5-HT1A Arylpiperazine->S_5HT1A Potential Interaction S_5HT2A 5-HT2A Arylpiperazine->S_5HT2A Potential Interaction S_5HT2C 5-HT2C Arylpiperazine->S_5HT2C Potential Interaction S_5HT3 5-HT3 Arylpiperazine->S_5HT3 Potential Interaction S_5HT7 5-HT7 Arylpiperazine->S_5HT7 Potential Interaction D_D2 D2 Arylpiperazine->D_D2 Potential Interaction D_D3 D3 Arylpiperazine->D_D3 Potential Interaction A_alpha1 α1 Arylpiperazine->A_alpha1 Potential Interaction

References

In-Depth Technical Guide: Serotonin Receptor Binding Affinity of 1-(3-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the serotonin receptor binding affinity of 1-(3-Bromophenyl)piperazine hydrochloride. Given the limited public availability of comprehensive quantitative data for this specific compound, this document focuses on providing a robust framework for its characterization. This includes a review of the foundational, albeit not fully detailed, literature, standardized experimental protocols for determining binding affinity, and an overview of the relevant signaling pathways.

Introduction to this compound

This compound belongs to the phenylpiperazine class of compounds, a chemical family well-regarded for its diverse interactions with neurotransmitter systems, particularly the serotonin (5-HT) receptors. The molecular structure of 1-(3-Bromophenyl)piperazine suggests a high likelihood of affinity for one or more of the numerous 5-HT receptor subtypes, which would enable it to modulate serotonergic neurotransmission.

Early in vitro studies have indicated that 1-(3-Bromophenyl)piperazine can inhibit the binding of radiolabeled serotonin ([3H]serotonin) to rat brain membranes. This initial finding points towards the compound's potential as a serotonin receptor ligand. However, the primary research articles citing this activity, Fuller et al. (1980) and Mokrosz et al. (1992), are not widely accessible, and as such, a detailed quantitative analysis of its binding profile across the full spectrum of serotonin receptor subtypes is not present in the public domain.

Serotonin Receptor Binding Affinity Data

A complete quantitative binding profile, including inhibitory constants (Ki values), for this compound at all serotonin receptor subtypes is not currently available in publicly accessible literature. The table below serves as a template that researchers would typically use to summarize the binding affinities of a novel compound during its characterization.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)
5-HT1A[3H]8-OH-DPATRat HippocampusData not available
5-HT1B[125I]GTIRat StriatumData not available
5-HT1D[3H]GR-125743Bovine CaudateData not available
5-HT2A[3H]KetanserinRat Frontal CortexData not available
5-HT2C[3H]MesulerginePorcine Choroid PlexusData not available
5-HT3[3H]GR65630NG108-15 CellsData not available
5-HT4[3H]GR113808Guinea Pig StriatumData not available
5-HT5A[3H]5-CTMouse BrainData not available
5-HT6[3H]LSDRat StriatumData not available
5-HT7[3H]5-CTHuman HEK293 CellsData not available

Experimental Protocols: Radioligand Binding Assay

A representative protocol for a competitive radioligand binding assay is detailed below. This methodology is standard for determining the affinity of a test compound, such as this compound, for a specific serotonin receptor subtype.

Objective: To determine the inhibitory constant (Ki) of this compound for a target serotonin receptor.

Materials:

  • Tissue Preparation: Brain regions with high expression of the target receptor (e.g., rat frontal cortex for 5-HT2A receptors) or cell lines engineered to express the human recombinant receptor.

  • Radioligand: A high-affinity, radiolabeled ligand specific to the receptor of interest (e.g., [3H]Ketanserin for 5-HT2A).

  • Test Compound: this compound of a known, purified concentration.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor to saturate the receptors and account for non-specific binding.

  • Assay Buffer: A buffered solution to maintain physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A cell harvester for the rapid separation of bound and free radioligand.

  • Scintillation Counter: An instrument for the detection and quantification of radioactivity.

Procedure:

  • Membrane Preparation:

    • The desired brain tissue is dissected on ice, or cultured cells are harvested.

    • The tissue or cells are homogenized in an ice-cold buffer.

    • The homogenate undergoes low-speed centrifugation to remove nuclei and cellular debris.

    • The resulting supernatant is subjected to high-speed centrifugation to pellet the cell membranes.

    • The membrane pellet is washed through resuspension and re-centrifugation to remove any remaining contaminants.

    • The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • A consistent amount of the prepared membrane is added to a series of assay tubes.

    • A fixed concentration of the radioligand, typically at or below its dissociation constant (Kd), is added.

    • Increasing concentrations of the test compound, this compound, are added to the tubes.

    • To determine non-specific binding, a saturating concentration of a non-labeled antagonist is used in place of the test compound.

    • Total binding is determined in tubes containing only the membrane preparation and the radioligand.

    • The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Separation and Counting:

    • The incubation mixture is rapidly filtered through glass fiber filters via a cell harvester.

    • The filters are washed with ice-cold assay buffer to eliminate any unbound radioligand.

    • The filters are then placed in scintillation vials containing scintillation fluid.

    • The radioactivity, measured in counts per minute (CPM), is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • A dose-response curve is generated by plotting the percentage of specific binding against the logarithm of the test compound's concentration.

    • The IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined from the sigmoidal curve using non-linear regression.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand, and Kd is its dissociation constant.

Visualizations

Experimental Workflow

G Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Membrane Washing Centrifuge2->Wash Resuspend Resuspension & Protein Assay Wash->Resuspend Incubate Incubation: Membranes + Radioligand + Test Compound Resuspend->Incubate Add to Assay Filter Filtration Incubate->Filter Separate Bound/Free Count Scintillation Counting Filter->Count Calculate IC50 & Ki Calculation Count->Calculate

Caption: Workflow for a typical radioligand binding assay.

Serotonin Receptor Signaling Pathways

G Simplified G-Protein Coupled Serotonin Receptor Signaling cluster_5HT1 5-HT1 Receptor Family cluster_5HT2 5-HT2 Receptor Family cluster_5HT4_6_7 5-HT4, 5-HT6, 5-HT7 Receptors HT1 5-HT1 Gi Gαi/o HT1->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease HT2 5-HT2 Gq Gαq/11 HT2->Gq PLC Phospholipase C (Activation) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC HT467 5-HT4/6/7 Gs Gαs HT467->Gs AC_activate Adenylate Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase Compound 1-(3-Bromophenyl)piperazine (Ligand) Compound->HT1 Compound->HT2 Compound->HT467

Caption: Primary signaling pathways for G-protein coupled serotonin receptors.

Conclusion

A Technical Guide to the Spectroscopic Data of 1-(3-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Bromophenyl)piperazine hydrochloride (m-BPP HCl). Due to the limited availability of published spectra for the hydrochloride salt, this document primarily presents predicted data and data from the free base, 1-(3-Bromophenyl)piperazine, alongside analogous compounds. The information is intended to support structural elucidation, quality control, and analytical method development.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Synonyms: 1-(m-Bromophenyl)piperazine Hydrochloride, 4-(3-Bromophenyl)piperazine Monohydrochloride[1]

  • Molecular Formula: C₁₀H₁₄BrClN₂[1]

  • Molecular Weight: 277.59 g/mol [1]

  • CAS Number: 796856-45-6

Chemical structure of 1-(3-Bromophenyl)piperazine

Figure 1. Chemical structure of 1-(3-Bromophenyl)piperazine. The hydrochloride salt features protonation at one of the nitrogen atoms.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 1-(3-Bromophenyl)piperazine and its hydrochloride salt.

NMR spectroscopy is essential for determining the chemical structure. The protonation of the piperazine ring in the hydrochloride salt will cause a significant downfield shift for the adjacent protons compared to the free base.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons (Position)Predicted Chemical Shift (δ) ppm (Free Base)Predicted Chemical Shift (δ) ppm (Hydrochloride Salt)MultiplicityIntegration
Aromatic (C2'-H)~7.05~7.10Triplet (t)1H
Aromatic (C4'-H, C6'-H)~6.80-6.95~6.85-7.00Multiplet (m)2H
Aromatic (C5'-H)~7.15~7.20Triplet (t)1H
Piperazine (-CH₂-N-Ar)~3.20~3.30-3.40Triplet (t)4H
Piperazine (-CH₂-NH-)~3.00~3.50-3.70Triplet (t)4H
Piperazine (-NH-)~1.90~9.5-10.5 (broad)Singlet (s, broad)2H (includes HCl proton)

Note: Predictions are based on analogous structures like 1-(3-chlorophenyl)piperazine and general substituent effects. Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon (Position)Predicted Chemical Shift (δ) ppm
Aromatic (C1')~152
Aromatic (C2')~116
Aromatic (C3')~123
Aromatic (C4')~120
Aromatic (C5')~131
Aromatic (C6')~112
Piperazine (-CH₂-N-Ar)~48-50
Piperazine (-CH₂-NH₂⁺-)~43-45

Note: Carbon chemical shifts are less affected by salt formation than proton shifts but the carbons adjacent to the protonated nitrogen will experience a slight shift.[2][3]

FT-IR spectroscopy helps identify functional groups. For the hydrochloride salt, a broad absorption band is expected in the 2400-2700 cm⁻¹ region, which is characteristic of amine salts (N-H stretch).

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2950-2800C-H StretchAliphatic (Piperazine ring)
2700-2400N⁺-H StretchAmine salt (Hydrochloride)
~1600, ~1475C=C StretchAromatic Ring
~1230C-N StretchAryl-amine
~1100C-N StretchAliphatic amine
Below 800C-Br StretchAryl-bromide

Note: Data is inferred from typical ranges for aromatic amines, piperazine derivatives, and amine salts.[4][5]

Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in identification. The data below pertains to the free base, as the hydrochloride salt would dissociate in the ion source.

Table 4: Expected Mass Spectrometry Fragmentation (Free Base)

m/z (charge/mass ratio)Proposed Fragment
240/242[M]⁺ Molecular ion (presence of Br isotope)
198/200[M - C₂H₄N]⁺ (cleavage within piperazine ring)
183/185[C₇H₆NBr]⁺
155/157[C₆H₄Br]⁺
56[C₃H₆N]⁺

Note: Fragmentation patterns are predicted based on the analysis of 1-(4-bromophenyl)piperazine and other arylpiperazines.[6][7]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols applicable to arylpiperazine compounds.[8]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound may have low solubility in CDCl₃) in a 5 mm NMR tube.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp signals.[8]

  • ¹H NMR Acquisition:

    • Set the spectral width to a typical range of 0-12 ppm.

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition:

    • Set the spectral width to a range of 0-200 ppm.

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[8]

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the internal standard.

  • Sample Preparation (KBr Pellet Method):

    • Grind approximately 1-2 mg of the solid sample with an agate mortar and pestle.

    • Mix the finely ground sample with ~150 mg of dry potassium bromide (KBr) powder. KBr is transparent in the mid-IR range.

    • Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a thin, transparent pellet.[9]

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount (~50 mg) of the solid in a few drops of a volatile solvent like methylene chloride.[10]

    • Place a drop of the resulting solution onto a KBr or NaCl salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.[10]

  • Data Acquisition:

    • Place the prepared sample (pellet or plate) in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument or a blank KBr pellet.

    • Acquire the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹). The final spectrum is ratioed against the background.

Note: Analysis of the hydrochloride salt via GC-MS typically requires conversion to the more volatile free base form prior to injection or the use of a high-temperature injector where in-situ conversion may occur. Derivatization can also be employed.[11][12]

  • Sample Preparation (Free Base): Dissolve a small amount of the free base of 1-(3-Bromophenyl)piperazine in a volatile solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.[11]

  • GC Separation:

    • Injector: Set to a temperature of 250-280°C in splitless mode.[13]

    • Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[13]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[13]

    • Oven Program: Start at a low temperature (e.g., 120°C), hold for 1 minute, then ramp the temperature up (e.g., at 10°C/min) to a final temperature of around 300°C to ensure elution of the compound.[13]

  • MS Detection:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.[11]

    • Mass Analyzer: Scan a mass range of m/z 50-550 to detect the parent ion and relevant fragments.[11]

    • Transfer Line Temperature: Set to ~280°C to prevent condensation.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid chemical sample like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis A Sample Preparation (Solid Compound) B1 Dissolve in Deuterated Solvent A->B1 For NMR B2 Prepare KBr Pellet or Thin Film A->B2 For FT-IR B3 Dissolve in Volatile Solvent A->B3 For GC-MS (as free base) C1 NMR Spectroscopy (¹H & ¹³C) B1->C1 C2 FT-IR Spectroscopy B2->C2 C3 GC-MS Analysis B3->C3 D Data Processing & Structural Elucidation C1->D C2->D C3->D

Caption: Workflow for sample preparation and analysis using NMR, FT-IR, and GC-MS.

References

Navigating the Solubility Landscape of 1-(3-Bromophenyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 1-(3-Bromophenyl)piperazine hydrochloride, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, detailed experimental protocols for solubility determination, and analytical methods for quantification.

Core Physical and Chemical Properties

This compound presents as a solid, typically in a pale beige form.[1] Key identifying information for this compound is summarized below.

PropertyValueReference
CAS Number 796856-45-6[1][2][3][4]
Molecular Formula C₁₀H₁₄BrClN₂[1][5]
Molecular Weight 277.59 g/mol [1][5]
Melting Point 217-219 °C[1]

Qualitative Solubility Profile

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
MethanolSoluble[1]

Experimental Protocols for Solubility Determination

To empower researchers to quantitatively assess the solubility of this compound in solvents relevant to their work, this guide outlines a detailed experimental workflow based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

I. Solubility Determination via Shake-Flask Method

This protocol describes a standard procedure for determining the thermodynamic solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., Ethanol, Acetonitrile, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

Diagram of the Solubility Determination Workflow:

G Workflow for Solubility Determination A Add excess 1-(3-Bromophenyl)piperazine hydrochloride to vial B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample for analysis E->F G Quantify concentration via HPLC F->G

Caption: A flowchart illustrating the key steps of the shake-flask method for solubility determination.

II. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound. Method development and validation are essential for specific applications.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Reagents for mobile phase preparation (e.g., formic acid, ammonium acetate)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of organic and aqueous solvents. Degas the mobile phase before use.

  • Standard Stock Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask to create a stock solution of known concentration.

  • Calibration Standards Preparation: Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Prepare the sample solution obtained from the solubility experiment as described in the previous protocol, ensuring the final concentration is within the range of the calibration standards.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve.

    • Inject the prepared sample solution.

    • Monitor the elution of the compound using the UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak area of the analyte in the chromatograms for both the standards and the sample.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Diagram of the HPLC Analysis Workflow:

G Workflow for HPLC Quantification cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing A Prepare Mobile Phase B Prepare Standard Stock Solution C Prepare Calibration Standards F Inject Standards & Build Calibration Curve C->F D Prepare Diluted Sample Solution G Inject Sample D->G E Equilibrate HPLC System E->F I Determine Sample Concentration F->I H Integrate Peak Areas G->H H->I J Calculate Original Solubility I->J

Caption: A logical diagram outlining the workflow for quantifying this compound concentration using HPLC.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data is limited in publicly accessible sources, the provided experimental protocols offer a robust framework for researchers to determine solubility in solvents specific to their needs. The successful application of these methods will facilitate more efficient process development, formulation, and analytical characterization in the advancement of pharmaceutical research.

References

Technical Guide: Purity and Characterization of 1-(3-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 1-(3-Bromophenyl)piperazine hydrochloride (CAS No. 796856-45-6), a key intermediate in pharmaceutical research and development. This document details the physicochemical properties, analytical methodologies for characterization, and potential impurity profile of this compound.

Physicochemical Properties

This compound is a substituted phenylpiperazine derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₄BrClN₂[1][2]
Molecular Weight 277.59 g/mol [1]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO and Methanol[4]
Melting Point 217-219 °C[4]
Synonyms 1-(m-Bromophenyl)piperazine Hydrochloride, 4-(3-Bromophenyl)piperazine Monohydrochloride[1][2]

Analytical Characterization

A thorough characterization of this compound is crucial for its use in research and drug development. The primary analytical techniques employed for its characterization are detailed below.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a robust method for assessing the purity of this compound and detecting any related impurities. While a specific chromatogram for this compound is not publicly available, a general method for arylpiperazine derivatives can be adapted.

Illustrative HPLC Purity Data (for a related compound, 1-(4-Bromophenyl)piperazine):

ParameterResult
Purity (by area %) >99.5%
Method Reversed-Phase HPLC
Detection UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. The expected chemical shifts are influenced by the substitution pattern on the phenyl ring and the protonation state of the piperazine moiety.

Expected ¹H NMR Spectral Data (Illustrative):

ProtonsChemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 7.5m
Piperazine-H (CH₂)3.0 - 3.5m
Piperazine-NH9.0 - 10.0 (broad)s

Expected ¹³C NMR Spectral Data (Illustrative):

CarbonChemical Shift (ppm)
Aromatic C-Br~122
Aromatic C-N~150
Aromatic C-H115 - 130
Piperazine C-N45 - 55
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. The fragmentation pattern of phenylpiperazines typically involves cleavage of the piperazine ring.

Expected Mass Spectrometry Data:

Ionm/z
[M+H]⁺ 241.04 (free base)
Major Fragments 199, 157, 119
Elemental Analysis

Elemental analysis provides the elemental composition of the compound, which can be compared to the theoretical values to assess purity.

Theoretical Elemental Composition for C₁₀H₁₄BrClN₂:

ElementTheoretical %
C 43.26
H 5.08
Br 28.79
Cl 12.77
N 10.09

Synthesis and Potential Impurities

Understanding the synthetic route of this compound is key to identifying potential process-related impurities. A common synthetic pathway involves the reaction of 3-bromoaniline with bis(2-chloroethyl)amine hydrochloride.

3-Bromoaniline 3-Bromoaniline Reaction Reaction 3-Bromoaniline->Reaction Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl->Reaction 1-(3-Bromophenyl)piperazine 1-(3-Bromophenyl)piperazine Reaction->1-(3-Bromophenyl)piperazine Final_Product 1-(3-Bromophenyl)piperazine HCl 1-(3-Bromophenyl)piperazine->Final_Product HCl HCl HCl->Final_Product

General Synthesis Pathway

Potential Impurities:

  • Starting Materials: Unreacted 3-bromoaniline and bis(2-chloroethyl)amine.

  • By-products: Isomeric piperazine derivatives (e.g., 1-(2-bromophenyl)piperazine or 1-(4-bromophenyl)piperazine if isomeric impurities are present in the starting aniline), and products of incomplete cyclization.

Experimental Protocols

Detailed experimental protocols are essential for the consistent and accurate characterization of this compound.

HPLC Method for Purity Determination (Adapted from a similar compound)

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution (e.g., 0.1 mg/mL in mobile phase) Column Column: C18 (e.g., 4.6 x 250 mm, 5 µm) Standard->Column Sample Prepare Sample Solution (e.g., 0.1 mg/mL in mobile phase) Sample->Column Mobile_Phase Mobile Phase: Acetonitrile:Buffer (e.g., 60:40 v/v) Column->Mobile_Phase Flow_Rate Flow Rate: 1.0 mL/min Mobile_Phase->Flow_Rate Detection Detection: UV at 254 nm Flow_Rate->Detection Injection_Volume Injection Volume: 10 µL Detection->Injection_Volume Integrate Integrate Peak Areas Injection_Volume->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

HPLC Purity Analysis Workflow
  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer at pH 3.0) in a 60:40 (v/v) ratio. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Purity Calculation: The purity is calculated using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100

NMR Sample Preparation
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents.

  • Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

Biological Activity

1-(3-Bromophenyl)piperazine and its derivatives are known to interact with serotonin receptors. Specifically, 1-(3-Bromophenyl)piperazine has been shown to be an inhibitor of ³H-serotonin binding to rat brain membranes.[1] This suggests a potential role as a serotonin receptor antagonist or reuptake inhibitor, which is a common mechanism of action for many psychoactive and antidepressant drugs. The interaction with serotonin receptors is a key area of investigation for this class of compounds.

Compound 1-(3-Bromophenyl)piperazine Binding Inhibition of ³H-Serotonin Binding Compound->Binding Receptor Serotonin Receptor Receptor->Binding Effect Modulation of Serotonergic Neurotransmission Binding->Effect

Biological Activity Relationship

Conclusion

The purity and comprehensive characterization of this compound are paramount for its application in scientific research and drug development. This guide outlines the key analytical techniques and provides a framework for its quality assessment. The use of orthogonal analytical methods, such as HPLC, NMR, and MS, is recommended for a complete and reliable characterization. Further investigation into potential degradation pathways and the full elucidation of its biological mechanism of action will provide a more complete profile of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 1-(3-Bromophenyl)piperazine Hydrochloride (CAS Number: 796856-45-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, known biological activities, and potential hazards associated with 1-(3-Bromophenyl)piperazine hydrochloride. The information is intended to support research and development activities in the fields of pharmacology and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a piperazine derivative with the CAS number 796856-45-6. It is also known by its synonyms, including 1-(m-Bromophenyl)piperazine Hydrochloride and 4-(3-Bromophenyl)piperazine Monohydrochloride. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for experimental studies.

PropertyValueSource(s)
CAS Number 796856-45-6[1]
Molecular Formula C₁₀H₁₄BrClN₂[1]
Molecular Weight 277.59 g/mol [1]
IUPAC Name 1-(3-bromophenyl)piperazine;hydrochloride[1]
Melting Point 217-219 °C
Appearance Solid[2]
Storage Conditions 2-8°C, protect from light
SMILES Cl.Brc1cccc(c1)N2CCNCC2[1]
InChI Key INFIKWJCWNZVSH-UHFFFAOYSA-N

Biological Activity and Signaling Pathways

The primary reported biological activity of 1-(3-Bromophenyl)piperazine is its interaction with the serotonergic system. In vitro studies have demonstrated that this compound can inhibit the binding of radiolabeled serotonin ([³H]serotonin) to rat brain membranes.[3] This suggests that this compound acts as a ligand for serotonin receptors or transporters.

The closely related analogue, 1-(3-chlorophenyl)piperazine (m-CPP), is a known metabolite of the antidepressant drug trazodone and functions as a serotonin receptor agonist. This relationship suggests that 1-(3-Bromophenyl)piperazine may exhibit similar pharmacological properties, potentially acting as an agonist or antagonist at various serotonin receptor subtypes. The interaction with serotonin receptors initiates a cascade of intracellular signaling events, which are crucial for regulating a wide range of physiological and cognitive processes.

G_protein_coupled_receptor_signaling Hypothesized Serotonin Receptor Signaling Pathway cluster_membrane Cell Membrane Ligand 1-(3-Bromophenyl)piperazine (Ligand) Receptor Serotonin Receptor (e.g., 5-HT₁A, 5-HT₂A) Ligand->Receptor Binds to G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP₃, DAG) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase Cascade (e.g., PKA, PKC) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Protein_Kinase->Cellular_Response Phosphorylates targets leading to

Hypothesized Serotonin Receptor Signaling Pathway

Experimental Protocols

Objective: To determine the inhibitory constant (Ki) of this compound for the binding of [³H]serotonin to rat brain membranes.

Materials:

  • Tissue: Whole rat brain or specific brain regions (e.g., cortex, hippocampus)

  • Radioligand: [³H]serotonin (specific activity ~20-30 Ci/mmol)

  • Test Compound: this compound

  • Non-specific binding control: 10 µM Serotonin or other suitable high-affinity ligand

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA

  • Equipment:

    • Glass-Teflon homogenizer

    • Refrigerated centrifuge

    • 96-well microplates

    • Cell harvester with glass fiber filters

    • Liquid scintillation counter

    • Scintillation fluid

Procedure:

  • Membrane Preparation:

    • Euthanize rats and rapidly dissect the brain on ice.

    • Homogenize the brain tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration can be determined using a standard method like the Bradford assay.

  • Binding Assay:

    • Set up the assay in 96-well microplates in triplicate.

    • For each data point, add the following to the wells:

      • Total Binding: 50 µL of Assay Buffer

      • Non-specific Binding: 50 µL of 10 µM Serotonin

      • Competition: 50 µL of varying concentrations of this compound.

    • Add 50 µL of [³H]serotonin (at a final concentration close to its Kd, typically 1-5 nM) to all wells.

    • Add 150 µL of the prepared brain membrane suspension to all wells to initiate the binding reaction.

    • Incubate the plates at 37°C for 30-60 minutes.

  • Filtration and Counting:

    • Rapidly terminate the incubation by filtering the contents of the wells through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow Experimental Workflow for Serotonin Receptor Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition and Analysis Tissue_Dissection Rat Brain Dissection Homogenization Homogenization Tissue_Dissection->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (40,000 x g) Centrifugation1->Centrifugation2 Resuspension Resuspension in Assay Buffer Centrifugation2->Resuspension Plate_Setup Plate Setup (96-well) Resuspension->Plate_Setup Reagent_Addition Addition of Buffers, Test Compound, and [³H]serotonin Plate_Setup->Reagent_Addition Incubation Incubation at 37°C Reagent_Addition->Incubation Filtration Filtration and Washing Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀, Ki) Scintillation_Counting->Data_Analysis

Experimental Workflow for Serotonin Receptor Binding Assay

Hazard and Safety Information

The following hazard information is based on the GHS classification for the free base form, 1-(3-Bromophenyl)piperazine (CAS 31197-30-5), and should be considered relevant for the hydrochloride salt as well. Standard laboratory safety precautions should always be observed when handling this compound.

Hazard ClassGHS ClassificationPictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral Category 4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation Category 3GHS07WarningH335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This document is intended for informational purposes only and does not constitute a safety data sheet. Researchers should consult the official safety data sheet from the supplier before handling this chemical. The toxicological properties of this compound have not been fully investigated. Handle with care and use appropriate personal protective equipment.

References

Methodological & Application

1-(3-Bromophenyl)piperazine: A Tool for Probing the Serotonergic System in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)piperazine (m-BPP) is a substituted phenylpiperazine derivative that serves as a valuable research tool in the field of neuroscience. As a member of the phenylpiperazine class of compounds, m-BPP is recognized for its interaction with serotonin (5-HT) receptors. Phenylpiperazine derivatives are integral to the development of therapeutics targeting the central nervous system, and m-BPP is utilized in foundational research to understand the structure-activity relationships of ligands for serotonergic and other neurotransmitter receptors. This document provides an overview of the applications of 1-(3-Bromophenyl)piperazine in neuroscience research, along with detailed protocols for its characterization.

Principle Applications

Based on the activity of structurally related phenylpiperazine compounds, 1-(3-Bromophenyl)piperazine is primarily used in the following areas of neuroscience research:

  • Serotonin Receptor Binding and Characterization: 1-(3-Bromophenyl)piperazine has been shown to inhibit the binding of radiolabeled serotonin to rat brain membranes, indicating its affinity for serotonin receptors. It can be used in competitive binding assays to determine the binding affinities (Kᵢ or IC₅₀ values) of novel compounds at various serotonin receptor subtypes.

  • Structure-Activity Relationship (SAR) Studies: As a research chemical, m-BPP is a useful molecule for SAR studies. By systematically modifying its structure and observing the effects on receptor binding and functional activity, researchers can elucidate the chemical moieties responsible for potency and selectivity at specific neurotransmitter receptors.

  • Investigation of Serotonergic Signaling Pathways: Phenylpiperazine compounds are known to act as agonists, partial agonists, or antagonists at different 5-HT receptor subtypes. 1-(3-Bromophenyl)piperazine can be employed in functional assays, such as GTPγS binding assays, to characterize its intrinsic activity at specific receptors and to study the downstream signaling cascades they modulate.

  • In Vivo Studies of Serotonergic Function: Phenylpiperazines can be administered in vivo to study their effects on neurotransmitter release and turnover, as well as on physiological and behavioral responses mediated by the serotonergic system. Techniques such as in vivo microdialysis can be used to measure changes in extracellular serotonin levels in specific brain regions following administration of m-BPP.

Quantitative Data

While specific quantitative binding affinity data for 1-(3-Bromophenyl)piperazine at various receptor subtypes were not available in the reviewed literature, the following table provides a template for how such data would be presented. The values for the related compound, m-Chlorophenylpiperazine (m-CPP), are included for illustrative purposes.

CompoundReceptor SubtypeRadioligandTissue SourceKᵢ (nM)IC₅₀ (nM)Reference
1-(3-Bromophenyl)piperazine 5-HT₁[³H]-SerotoninRat Brain MembranesData not availableData not availableFuller et al. (1980)
1-(3-Bromophenyl)piperazine 5-HT₁ₐe.g., [³H]-8-OH-DPATe.g., Human RecombinantData not availableData not availableMokrosz et al. (1992)
1-(3-Bromophenyl)piperazine 5-HT₂e.g., [³H]-Ketanserine.g., Human RecombinantData not availableData not availableMokrosz et al. (1992)
1-(3-Chlorophenyl)piperazine 5-HT₁ (undifferentiated)[³H]-SerotoninHuman Brain360 - 1300Hamik & Peroutka (1989)
1-(3-Chlorophenyl)piperazine α₂-Adrenergic[³H]-RauwolscineHuman Brain570Hamik & Peroutka (1989)
1-(3-Chlorophenyl)piperazine 5-HT Transporter[¹²⁵I]-RTI-55Human Occipital Cortex230P-G. Gillberg et al. (1995)

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the pharmacological profile of 1-(3-Bromophenyl)piperazine.

Protocol 1: Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity of 1-(3-Bromophenyl)piperazine for a specific serotonin receptor subtype (e.g., 5-HT₁ₐ).

Materials:

  • Membrane Preparation: Homogenates from cells stably expressing the human 5-HT₁ₐ receptor or from specific brain regions (e.g., rat hippocampus).

  • Radioligand: [³H]-8-OH-DPAT (a selective 5-HT₁ₐ agonist).

  • Test Compound: 1-(3-Bromophenyl)piperazine hydrochloride.

  • Non-specific Binding Control: 10 µM Serotonin or unlabeled 8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well microplates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the membrane preparation on ice.

    • Dilute the membranes in assay buffer to a final protein concentration that yields optimal specific binding (typically 50-200 µg protein per well).

  • Assay Setup:

    • Prepare serial dilutions of 1-(3-Bromophenyl)piperazine in assay buffer.

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (e.g., final concentration of 1 nM [³H]-8-OH-DPAT), and 100 µL of diluted membrane preparation.

      • Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Serotonin), 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.

      • Test Compound: 50 µL of each dilution of 1-(3-Bromophenyl)piperazine, 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60 minutes.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

    • Allow the vials to equilibrate for at least 4 hours.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the concentration of 1-(3-Bromophenyl)piperazine.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Compound Dilution Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity

This protocol is used to determine the functional activity (agonist, partial agonist, or antagonist) of 1-(3-Bromophenyl)piperazine at a G-protein coupled receptor, such as the 5-HT₁ₐ receptor.

Materials:

  • Membrane Preparation: As in Protocol 1.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound.

  • Agonist Control: Serotonin or 8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • GDP Solution: 10 µM GDP in assay buffer.

  • Other materials are the same as in Protocol 1.

Procedure:

  • Membrane Preparation:

    • Prepare the membranes as described in Protocol 1.

  • Assay Setup:

    • Prepare serial dilutions of 1-(3-Bromophenyl)piperazine.

    • In a 96-well plate, add the following in triplicate:

      • Basal Binding: 50 µL of assay buffer, 50 µL of GDP solution, 50 µL of [³⁵S]GTPγS solution (final concentration ~0.1 nM), and 100 µL of diluted membrane preparation.

      • Agonist-stimulated Binding: 50 µL of agonist control (e.g., 10 µM Serotonin), 50 µL of GDP solution, 50 µL of [³⁵S]GTPγS solution, and 100 µL of diluted membrane preparation.

      • Test Compound: 50 µL of each dilution of 1-(3-Bromophenyl)piperazine, 50 µL of GDP solution, 50 µL of [³⁵S]GTPγS solution, and 100 µL of diluted membrane preparation.

      • (For antagonist testing) Test Compound + Agonist: 50 µL of each dilution of 1-(3-Bromophenyl)piperazine, 50 µL of a fixed concentration of agonist control (e.g., EC₅₀ concentration), 50 µL of GDP solution, 50 µL of [³⁵S]GTPγS solution, and 100 µL of diluted membrane preparation.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Filtration, Washing, and Radioactivity Measurement:

    • Follow steps 4 and 5 from Protocol 1.

  • Data Analysis:

    • Calculate the net agonist-stimulated binding by subtracting the basal binding from the agonist-stimulated binding.

    • For agonist activity, plot the percentage of maximal agonist stimulation against the logarithm of the concentration of 1-(3-Bromophenyl)piperazine to determine the EC₅₀ and Eₘₐₓ values.

    • For antagonist activity, plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the concentration of 1-(3-Bromophenyl)piperazine to determine the IC₅₀ value.

G cluster_pathway 5-HT1A Receptor Signaling Agonist Agonist (e.g., 5-HT, m-BPP) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases

Caption: 5-HT1A Receptor Agonist Signaling Pathway.

Conclusion

1-(3-Bromophenyl)piperazine is a valuable pharmacological tool for the investigation of the serotonergic system. Its utility in radioligand binding assays, functional assays, and in vivo studies allows for a comprehensive characterization of its interactions with serotonin receptors and its effects on serotonergic neurotransmission. The protocols provided herein offer a foundation for researchers to explore the neuropharmacological properties of this and other phenylpiperazine derivatives, contributing to a deeper understanding of the role of the serotonergic system in health and disease and aiding in the development of novel therapeutics for psychiatric and neurological disorders.

Application Notes and Protocols for the Analytical Detection of 1-(3-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)piperazine hydrochloride is a substituted phenylpiperazine derivative. As with many synthetic compounds used in research and pharmaceutical development, rigorous analytical methods are required to ensure its identity, purity, and concentration in various matrices. These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a reversed-phase HPLC method suitable for the quantification of this compound. The methodology is adapted from established protocols for similar arylpiperazine compounds and is intended for use in quality control and research settings.[1]

Principle

The method employs reversed-phase chromatography on a C18 stationary phase to separate this compound from potential impurities.[1] An isocratic mobile phase consisting of an acidic phosphate buffer and an organic modifier allows for the differential partitioning of the analyte from other components.[1] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, enabling accurate quantification.[1]

Experimental Protocol

1.2.1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC vials.

  • Reference standard of this compound.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Orthophosphoric acid (Analytical grade).

  • Water (HPLC grade).

1.2.2. Reagent Preparation

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of 20 mM Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.

1.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 254 nm
Run Time 20 minutes

1.2.4. Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]

1.2.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity or concentration of the analyte by comparing the peak area of the sample to that of the standard.

Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for an HPLC method of this nature. These values should be experimentally determined for this compound. The data presented for piperazine is based on a derivatization method and is provided for illustrative purposes.[2]

ParameterSpecificationIllustrative Value (Piperazine Derivative)
Linearity (Correlation Coefficient, r²) ≥ 0.9990.999[2]
Range LOQ to 150% of target concentration30 - 350 ppm[2]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:130 ppm[2]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:190 ppm[2]
Precision (%RSD) ≤ 2.0%1.13%[2]
Accuracy (% Recovery) 98.0% - 102.0%104.87% - 108.06%[2]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reagent_Prep Reagent Preparation (Mobile Phase, Diluent) Standard_Prep Standard Solution Preparation Reagent_Prep->Standard_Prep Sample_Prep Sample Solution Preparation Reagent_Prep->Sample_Prep Standard_Injection Standard Injection Standard_Prep->Standard_Injection Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration HPLC System Equilibration Blank_Injection Blank Injection System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Chromatogram_Acquisition Chromatogram Acquisition Sample_Injection->Chromatogram_Acquisition Peak_Integration Peak Integration and Analysis Chromatogram_Acquisition->Peak_Integration Calculation Purity/Concentration Calculation Peak_Integration->Calculation GCMS_Workflow cluster_prep_gcms Preparation cluster_analysis_gcms Analysis cluster_data_gcms Data Processing Standard_Prep_GCMS Standard Solution Preparation Injection GC Injection Standard_Prep_GCMS->Injection Sample_Prep_GCMS Sample Solution Preparation Sample_Prep_GCMS->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis TIC_Acquisition Total Ion Chromatogram Acquisition Mass_Analysis->TIC_Acquisition Spectrum_Analysis Mass Spectrum Analysis TIC_Acquisition->Spectrum_Analysis Identification Compound Identification Spectrum_Analysis->Identification

References

Application Note: HPLC Analysis of 1-(3-Bromophenyl)piperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)piperazine and its derivatives are a significant class of compounds in medicinal chemistry and drug development, often serving as key intermediates or scaffolds for pharmacologically active agents targeting the central nervous system.[1][2] The purity and accurate quantification of these compounds are critical for ensuring the quality, safety, and efficacy of final drug products.[3] High-Performance Liquid Chromatography (HPLC) is a robust and versatile analytical technique widely employed for the separation, identification, and quantification of non-volatile or thermally labile piperazine derivatives.[1] This application note details a reliable reversed-phase HPLC (RP-HPLC) method for the analysis of 1-(3-Bromophenyl)piperazine.

Principle of the Method

The methodology utilizes reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte and its potential impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] A C18 stationary phase is used with a mobile phase consisting of an aqueous buffer and an organic modifier.[3] Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.[3] The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[3] For derivatives lacking a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity and allow for sensitive detection.[1][4]

Experimental Protocols

Standard RP-HPLC Method (for UV-active compounds)

This protocol is suitable for 1-(3-Bromophenyl)piperazine and derivatives that possess a sufficient chromophore for UV detection.

Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV or Photodiode Array (PDA) detector[1]

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

  • 1-(3-Bromophenyl)piperazine reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Reagent Preparation:

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[3]

  • Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 40:60 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3]

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.[3]

Sample and Standard Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 1-(3-Bromophenyl)piperazine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[3]

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 1-(3-Bromophenyl)piperazine sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[3]

  • Inject a blank (diluent) to ensure no interfering peaks are present.[3]

  • Inject the standard solution to determine the retention time of 1-(3-Bromophenyl)piperazine.[3]

  • Inject the sample solution and record the chromatogram.[3]

  • After analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes.[3]

HPLC with Pre-column Derivatization (for compounds with poor UV absorbance)

This protocol is for piperazine derivatives that lack a strong chromophore.[1]

Additional Reagents:

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)[1]

  • Diethylamine (reagent grade)[1]

Derivatization Procedure:

  • Prepare a standard solution of the piperazine derivative in a suitable solvent.[1]

  • Prepare a solution of NBD-Cl in acetonitrile.[1]

  • Mix the piperazine solution with an excess of the NBD-Cl solution.[1]

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]

  • Cool the solution and dilute it with the mobile phase before injection.[1]

Chromatographic Conditions for Derivatized Sample (Example):

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[1]

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35°C[1]

  • Injection Volume: 10 µL[1]

  • UV Detection: Wavelength will depend on the absorption maximum of the NBD-piperazine derivative (e.g., 340 nm).[4]

Quantitative Data Summary

The following table summarizes hypothetical data obtained from the HPLC analysis of a 1-(3-Bromophenyl)piperazine sample using the standard RP-HPLC method.

ParameterValue
Chromatographic Conditions
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)[3]
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Column Temperature35 °C
Injection Volume10 µL
Quantitative Results
Retention Time (Main Peak)5.8 min
Total Peak Area4589 mAUs
Main Peak Area4555 mAUs
Purity (%)99.26 %
Limit of Detection (LOD)~30 ppm[4]
Limit of Quantification (LOQ)~90 ppm[4]

Experimental Workflow and Signaling Pathways

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weighing Dissolve Dissolving in Diluent Weigh->Dissolve Filter Filtering (Sample) Dissolve->Filter Injector Sample Injection Filter->Injector Inject into HPLC Pump Mobile Phase Delivery Pump->Injector Column Chromatographic Separation (C18 Column) Injector->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described RP-HPLC method is a robust and reliable technique for the quantitative analysis and purity determination of 1-(3-Bromophenyl)piperazine and its derivatives. The method is suitable for quality control in both research and manufacturing environments.[3] For compounds with poor UV absorbance, a pre-column derivatization step can be effectively employed. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this class of compounds.

References

Application Note: Structural Elucidation of 1-(3-Bromophenyl)piperazine Hydrochloride using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural elucidation of 1-(3-Bromophenyl)piperazine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. The described methodologies cover sample preparation, data acquisition for ¹H and ¹³C NMR, and data processing. A summary of expected chemical shifts and coupling constants is presented in a tabular format for easy reference. Furthermore, a logical workflow for the structural analysis is visualized using a Graphviz diagram. This document serves as a comprehensive guide for researchers utilizing NMR spectroscopy for the characterization of substituted phenylpiperazine derivatives, which are common scaffolds in medicinal chemistry.

Introduction

1-(3-Bromophenyl)piperazine is a chemical intermediate used in the synthesis of various pharmacologically active compounds. As the hydrochloride salt, its solubility and stability are often enhanced, making it suitable for pharmaceutical development. Accurate structural confirmation is a critical step in the drug development pipeline to ensure the identity and purity of the synthesized compound. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the application of ¹H and ¹³C NMR for the unambiguous structural elucidation of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3][4][5] The following protocol is recommended for this compound:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices for hydrochloride salts. The choice of solvent can affect chemical shifts, so consistency is key when comparing spectra.[3]

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[5]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5]

  • Sample Handling:

    • Weigh the sample accurately and transfer it to a clean, dry vial.

    • Add the deuterated solvent and ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[1] This is important for achieving good spectral resolution.

    • Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific spectrometer used.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C can be used as an internal reference.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra.

Data Presentation

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound in DMSO-d₆. These values are based on the analysis of structurally similar compounds.[6][7][8][9]

Assignment ¹H NMR ¹³C NMR
δ (ppm) Multiplicity
Aromatic-H2 ~7.25t
Aromatic-H4 ~7.15dd
Aromatic-H5 ~7.30t
Aromatic-H6 ~6.95dd
Piperazine-H (axial) ~3.20m
Piperazine-H (equatorial) ~3.40m
Aromatic-C1 --
Aromatic-C2 --
Aromatic-C3 --
Aromatic-C4 --
Aromatic-C5 --
Aromatic-C6 --

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature. The piperazine protons often appear as complex multiplets due to conformational exchange.[8][10] The hydrochloride salt form will result in protonation of the piperazine nitrogens, leading to downfield shifts of the adjacent protons compared to the free base.

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Structural Elucidation Workflow Workflow for NMR-based Structural Elucidation cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Analysis cluster_conclusion Conclusion A Weigh 1-(3-Bromophenyl)piperazine HCl B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Filter Solution into NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform, Phase & Baseline Correction D->F E->F G Calibrate Chemical Shifts F->G H Analyze Chemical Shifts (1H & 13C) G->H I Analyze Coupling Constants (1H) G->I J Integrate 1H Signals G->J K Assign Signals to Protons and Carbons H->K I->K J->K L Confirm Structure of 1-(3-Bromophenyl)piperazine HCl K->L

References

Application Notes and Protocols for 1-(3-Bromophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)piperazine hydrochloride is a chemical compound frequently utilized in neuropharmacological research. As a derivative of phenylpiperazine, it is recognized for its interaction with serotonin receptors, particularly its inhibitory action on serotonin-3 (5-HT3) receptor binding. These application notes provide comprehensive guidelines for the safe handling, storage, and application of this compound in a laboratory setting, with a focus on a prototypic radioligand binding assay to assess its affinity for the 5-HT3 receptor.

Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring the stability of this compound and the safety of laboratory personnel. The following tables summarize key physicochemical properties and safety information.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 796856-45-6
Molecular Formula C₁₀H₁₄BrClN₂
Molecular Weight 277.59 g/mol
Appearance Solid
Melting Point 217-219 °C[1]
Solubility Soluble in DMSO and Methanol[1]

Table 2: Safety and Hazard Information

Hazard CategoryGHS Classification and Statements
Pictogram GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed[2]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage Guidelines

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

Storage:

  • Temperature: Store in a refrigerator at 2-8°C[1].

  • Light: Protect from light[1].

  • Inert Atmosphere: For long-term stability, storing under an inert atmosphere is recommended.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

Application Protocol: 5-HT3 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for 5-HT3 receptor binding assays and is intended to determine the binding affinity (Ki) of this compound. The compound has been shown to inhibit serotonin-3H binding to rat brain membranes in vitro.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor using a competitive radioligand binding assay.

Materials:

  • This compound

  • HEK293 cells stably expressing the human 5-HT3A receptor

  • Radioligand: [³H]-Granisetron or another suitable 5-HT3 receptor radioligand

  • Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Granisetron)

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., GF/B)

  • Polyethylenimine (PEI)

  • Scintillation cocktail

  • 96-well plates

  • Cell harvester

  • Liquid scintillation counter

Experimental Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Filtration and Counting cluster_3 Data Analysis Harvest Harvest HEK293 cells expressing 5-HT3R Homogenize Homogenize cells in Lysis Buffer Harvest->Homogenize Centrifuge1 Centrifuge to pellet nuclei Homogenize->Centrifuge1 Centrifuge2 Centrifuge supernatant to pellet membranes Centrifuge1->Centrifuge2 Resuspend Resuspend membrane pellet in Assay Buffer Centrifuge2->Resuspend Add_Membranes Add membrane suspension Resuspend->Add_Membranes Prepare_Plates Prepare 96-well plates Add_Reagents Add Assay Buffer, Radioligand, and Test Compound/Control Prepare_Plates->Add_Reagents Add_Reagents->Add_Membranes Incubate Incubate at room temperature Add_Membranes->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold Wash Buffer Filter->Wash Dry Dry filters Wash->Dry Count Add scintillation cocktail and count radioactivity Dry->Count Calculate_Binding Calculate specific binding Count->Calculate_Binding Plot_Data Plot % specific binding vs. log[compound] Calculate_Binding->Plot_Data Determine_Ki Determine IC50 and calculate Ki Plot_Data->Determine_Ki

Caption: Experimental workflow for the 5-HT3 receptor radioligand binding assay.

Procedure:

  • Membrane Preparation: a. Culture HEK293 cells stably expressing the human 5-HT3A receptor to confluency. b. Harvest the cells and centrifuge to obtain a cell pellet. c. Resuspend the pellet in ice-cold Lysis Buffer and homogenize. d. Centrifuge the homogenate at low speed to remove nuclei and intact cells. e. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. f. Resuspend the membrane pellet in Assay Buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Radioligand Binding Assay: a. Pre-soak the glass fiber filters in a solution of 0.5% PEI for at least one hour to reduce non-specific binding. b. Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10 pM to 100 µM. c. In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, [³H]-Granisetron (at a concentration near its Kd), and membrane preparation.
    • Non-specific Binding (NSB): Non-specific binding control (e.g., 10 µM Granisetron), [³H]-Granisetron, and membrane preparation.
    • Competitive Binding: Each concentration of this compound, [³H]-Granisetron, and membrane preparation. d. Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Quantification: a. Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand. c. Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding as a function of the logarithm of the concentration of this compound. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

This compound is known to interact with the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to the opening of the channel and a subsequent influx of cations, resulting in neuronal depolarization.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Serotonin Serotonin (Agonist) Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor Binds & Activates Compound This compound (Antagonist) Compound->Receptor Binds & Inhibits Na_Ca_influx Na+ / Ca2+ Influx Receptor->Na_Ca_influx Channel Opens Depolarization Neuronal Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response Na_Ca_influx->Depolarization

Caption: Simplified signaling pathway of the 5-HT3 receptor.

References

Application Notes and Protocols: 1-(3-Bromophenyl)piperazine Hydrochloride as a Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3-bromophenyl)piperazine hydrochloride as a key precursor in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system. Detailed protocols, quantitative data, and visual diagrams are presented to facilitate research and development in this area.

Introduction

This compound is a versatile chemical intermediate belonging to the N-arylpiperazine class of compounds. The presence of the bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, making it a valuable building block for the synthesis of a diverse range of drug candidates. The piperazine moiety is a common pharmacophore found in numerous approved drugs, particularly those acting on dopamine and serotonin receptors, and is often associated with antipsychotic, antidepressant, and anxiolytic activities.

Applications in Drug Synthesis

This compound serves as a crucial starting material for the synthesis of compounds targeting G-protein coupled receptors (GPCRs), such as dopamine (D₂) and serotonin (5-HT₁ₐ) receptors. These receptors are implicated in the pathophysiology of various neurological and psychiatric disorders.

One notable example of a drug candidate synthesized from a related phenylpiperazine precursor is Elopiprazole , an investigational antipsychotic agent. Elopiprazole is a potent dopamine D₂/D₃ receptor antagonist and a serotonin 5-HT₁ₐ receptor agonist.[1][2] While the precise, industrial synthesis of Elopiprazole is proprietary, the general synthetic strategy involves the coupling of a substituted piperazine with another heterocyclic moiety.[2]

Furthermore, the N-arylpiperazine scaffold is a key component in a wide array of compounds with diverse pharmacological activities, including antihistaminic, antihypertensive, and antiproliferative properties.[3]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of N-arylpiperazine derivatives.

Protocol 1: General Synthesis of N-Arylpiperazine Derivatives via Buchwald-Hartwig Amination

This protocol describes a common method for the formation of a carbon-nitrogen bond, which is central to the synthesis of many N-arylpiperazine-based drugs.

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide or triflate (Ar'-X)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst and the phosphine ligand under an inert atmosphere.

  • Add the this compound, the aryl halide or triflate, and the base.

  • Add anhydrous solvent to the flask.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Trazodone Analogue via Microwave-Assisted Reductive Alkylation

This protocol illustrates a modern and efficient method for the synthesis of a potential antidepressant compound.

Materials:

  • 1-(3-Chlorophenyl)piperazine (as an analogue to the bromo-derivative)

  • 6-(3-oxo[1][2][3]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 1-(3-chlorophenyl)piperazine (1.0 mmol), 6-(3-oxo[1][2][3]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal (1.0 mmol), and ethanol (1 cm³).

  • Add sodium borohydride (2.0 mmol) to the mixture.

  • Carry out the reaction in a microwave reactor at 100 W for 4 minutes.

  • After completion, add 30 cm³ of water to the reaction mixture.

  • Filter the crude product and purify by crystallization from methanol.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of N-arylpiperazine derivatives.

CompoundPrecursorReaction TypeYield (%)Purity (%)Reference
2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride1-(3-Chlorophenyl)piperazineReductive Alkylation (MW)5696[4]
1-(3-chloro-phenyl-)-4-(3-chloropropyl) piperazine hydrochloride1-(3-chloro-phenyl-) piperazine hydrochlorideAlkylation65-[5]
Thiophenephenyl and Thiazolylphenyl Substituted Phenylpiperazine AnalogsSubstituted PhenylpiperazinesAmide coupling52-88-[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and mechanism of action of drugs derived from 1-(3-bromophenyl)piperazine.

Dopamine D₂ and Serotonin 5-HT₁ₐ Receptor Signaling

Many antipsychotic drugs derived from arylpiperazines modulate dopamine and serotonin signaling pathways. The diagram below illustrates the dual action of a hypothetical drug, such as Elopiprazole, as a D₂ receptor antagonist and a 5-HT₁ₐ receptor agonist.

G cluster_drug Drug Action cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht1a Serotonin 5-HT1A Receptor Pathway Drug Arylpiperazine Derivative D2R D₂ Receptor Drug->D2R Antagonist HT1AR 5-HT₁ₐ Receptor Drug->HT1AR Agonist G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Dopamine Dopamine Dopamine->D2R Binds G_alpha_i_5ht Gαi HT1AR->G_alpha_i_5ht Activates AC_5ht Adenylyl Cyclase G_alpha_i_5ht->AC_5ht Inhibits cAMP_5ht cAMP AC_5ht->cAMP_5ht Produces PKA_5ht PKA cAMP_5ht->PKA_5ht Activates Serotonin Serotonin Serotonin->HT1AR Binds G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Precursor 1-(3-Bromophenyl)piperazine Hydrochloride Reaction Chemical Synthesis (e.g., Cross-Coupling) Precursor->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Assays (Receptor Binding, etc.) Characterization->InVitro InVivo In Vivo Models (Animal Studies) InVitro->InVivo Lead Lead Compound Identification InVivo->Lead

References

Application Notes: Experimental Design for Studying Phenylpiperazine Derivatives in CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylpiperazine derivatives represent a versatile and significant class of compounds in the development of therapeutics for Central Nervous System (CNS) disorders.[1] The piperazine ring acts as a privileged scaffold in medicinal chemistry, found in numerous drugs targeting conditions like depression, anxiety, psychosis, and neurodegenerative diseases.[2][3][4] These derivatives commonly modulate neurotransmitter systems by interacting with various receptors, particularly serotonin (5-HT) and dopamine (D) subtypes.[3][5][6] Their mechanism of action can range from receptor agonism and antagonism to reuptake inhibition, making them a rich area for drug discovery.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating phenylpiperazine derivatives. It covers key in vitro and in vivo assays, detailed protocols, and data presentation strategies to characterize the pharmacological profile of these compounds.

Mechanism of Action and Key Targets

The therapeutic effects of phenylpiperazine derivatives in the CNS are primarily mediated through their interaction with aminergic G-protein-coupled receptors (GPCRs), including:

  • Serotonin Receptors (5-HTR): Subtypes like 5-HT1A, 5-HT2A, and 5-HT2C are frequent targets.[8][9] Interaction with these receptors is crucial for modulating mood, anxiety, and cognition.[5]

  • Dopamine Receptors (DR): D2, D3, and D4 receptors are key targets for antipsychotic and antidepressant activity.[6][10]

  • Neurotransmitter Transporters: Some derivatives may also affect the reuptake of serotonin (SERT), dopamine (DAT), or norepinephrine (NET), altering synaptic neurotransmitter concentrations.[11]

A typical experimental workflow involves a tiered approach, starting with in vitro screening to establish target engagement and functional activity, followed by in vivo studies to assess efficacy in animal models of CNS disorders.

Data Presentation: Pharmacological Profiles

Quantitative data should be summarized in clear, structured tables to allow for easy comparison of different derivatives.

Table 1: Receptor Binding Affinities (Ki) of Phenylpiperazine Derivatives

Compound 5-HT1A (Ki, nM) 5-HT2A (Ki, nM) D2 (Ki, nM) D3 (Ki, nM) SERT (Ki, nM) DAT (Ki, nM)
Derivative A 15.2 50.4 120.5 25.3 >1000 >1000
Derivative B 5.8 22.1 85.7 10.1 850.0 >1000
Aripiprazole (ref) 4.4 3.4 0.8 2.6 89.0 251.0
Compound 5a[10] - - 0.88 µM 0.60 µM - -

| Compound 5d[10] | - | - | 0.99 µM | 0.69 µM | - | - |

Note: Data is hypothetical unless otherwise cited and serves as a template.

Table 2: In Vitro Functional Activity (EC50 / IC50) and In Vivo Efficacy (ED50)

Compound 5-HT1A Functional Assay (EC50, nM) D2 Functional Assay (IC50, nM) Amphetamine-Induced Hyperactivity (ED50, mg/kg) Forced Swim Test (% Immobility Reduction @ Dose)
Derivative A 25.6 (Partial Agonist) 250.0 (Antagonist) 5.0 45% @ 10 mg/kg
Derivative B 12.3 (Full Agonist) 180.5 (Antagonist) 2.5 60% @ 10 mg/kg

| 1-Phenylpiperazine[12] | - | Monoamine Release (DA): 2,530 nM (EC50) | - | - |

Note: Data is hypothetical unless otherwise cited and serves as a template.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.

Protocol 1: In Vitro Receptor Binding Assay (Competitive)

This protocol determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.[13][14]

Objective: To determine the binding affinity (Ki) of a phenylpiperazine derivative for a target CNS receptor (e.g., Dopamine D2).

Materials:

  • Membrane Preparation: Crude membrane fractions from cells (e.g., HEK293) stably expressing the human D2 receptor or from specific rodent brain regions (e.g., striatum).[14]

  • Radioligand: A high-affinity radiolabeled ligand for the D2 receptor (e.g., [³H]Spiperone).

  • Non-specific Binding Control: An unlabeled ligand at a high concentration to saturate all specific binding sites (e.g., 10 µM (+)-Butaclamol).[14]

  • Test Compound: Phenylpiperazine derivative of interest, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Equipment: 96-well plates, cell harvester with glass fiber filters (pre-soaked in 0.3% PEI), liquid scintillation counter, scintillation fluid.[14]

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Total Binding: Add a known concentration of radioligand (e.g., [³H]Spiperone at its Kd concentration) and the membrane preparation.

  • Non-specific Binding (NSB): Add the radioligand, membrane preparation, and the non-specific binding control (e.g., (+)-Butaclamol).

  • Competitive Binding: Add the radioligand, membrane preparation, and varying concentrations of the serially diluted test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Electrophysiology (Patch-Clamp)

This protocol assesses the functional effect of a compound on ion channel activity and neuronal excitability.[15][16]

Objective: To determine if a phenylpiperazine derivative acts as an agonist, antagonist, or modulator of a specific ligand-gated ion channel (e.g., 5-HT3 receptor) or affects neuronal firing properties.

Materials:

  • Cells: Primary cultured neurons or a cell line expressing the target receptor/ion channel.

  • Solutions: Extracellular solution (e.g., artificial cerebrospinal fluid), intracellular pipette solution.

  • Test Compound: Phenylpiperazine derivative, applied via perfusion system.

  • Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, glass micropipettes.[17]

Procedure:

  • Preparation: Prepare brain slices or plate cultured neurons in a recording chamber on the microscope stage. Continuously perfuse with extracellular solution.

  • Pipette Positioning: Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with intracellular solution. Under visual guidance, carefully approach a target neuron with the micropipette.

  • Seal Formation: Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Configuration:

    • Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.

    • Voltage-Clamp: Hold the membrane potential at a constant value (e.g., -70 mV) and measure the currents flowing across the membrane.

    • Current-Clamp: Inject a known amount of current and measure the changes in the cell's membrane potential (action potentials).

  • Compound Application: Establish a stable baseline recording. Apply the phenylpiperazine derivative at various concentrations via the perfusion system. If testing for antagonism, co-apply with a known agonist.

  • Data Recording: Record changes in current (voltage-clamp) or membrane potential (current-clamp) in response to the compound application.

  • Data Analysis: Measure the amplitude, frequency, and kinetics of the recorded electrical signals. Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Protocol 3: In Vivo Microdialysis

This technique measures the levels of extracellular neurotransmitters in specific brain regions of freely moving animals following drug administration.[18][19]

Objective: To measure the effect of a phenylpiperazine derivative on dopamine and serotonin levels in the prefrontal cortex or nucleus accumbens.

Materials:

  • Animals: Adult male rats or mice.

  • Microdialysis Probe: A probe with a semi-permeable membrane (typically 2-4 mm).[20]

  • Surgical Equipment: Stereotaxic apparatus, anesthesia, surgical tools.

  • Perfusion System: Syringe pump, tubing, and artificial cerebrospinal fluid (aCSF) for perfusion.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry to quantify neurotransmitters.[20]

  • Test Compound: Phenylpiperazine derivative dissolved in a suitable vehicle.

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Allow the animal to recover for several days.

  • Experiment Day: Gently insert the microdialysis probe through the guide cannula. Connect the probe to the perfusion system and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).[20]

  • Basal Sample Collection: Allow the animal to habituate for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.

  • Drug Administration: Administer the phenylpiperazine derivative via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Drug Sample Collection: Continue collecting dialysate samples for 2-4 hours following drug administration.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ED or mass spectrometry to determine the concentrations of dopamine, serotonin, and their metabolites.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline level. Plot the time course of neurotransmitter changes and calculate the area under the curve (AUC) to quantify the overall effect.

Protocol 4: In Vivo Behavioral Assay (Amphetamine-Induced Hyperactivity)

This is a widely used model to screen for antipsychotic-like activity, particularly against the positive symptoms of schizophrenia.[21][22]

Objective: To assess the ability of a phenylpiperazine derivative to reduce locomotor hyperactivity induced by amphetamine.

Materials:

  • Animals: Adult male mice or rats.

  • Test Environment: Open-field arenas equipped with automated photobeam systems to track locomotor activity.

  • Drugs: d-Amphetamine sulfate, phenylpiperazine derivative, and vehicle control.

Procedure:

  • Habituation: Place the animals individually into the open-field arenas and allow them to habituate for 30-60 minutes.

  • Pre-treatment: Administer the phenylpiperazine derivative or vehicle at a set time before the amphetamine challenge (e.g., 30 minutes prior).

  • Psychostimulant Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) or saline to the animals.

  • Data Recording: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-90 minutes.

  • Data Analysis:

    • Confirm that amphetamine significantly increases locomotor activity compared to the vehicle/saline group.

    • Compare the locomotor activity of the groups pre-treated with the phenylpiperazine derivative to the vehicle/amphetamine group.

    • Analyze the data using ANOVA followed by post-hoc tests to determine if the compound significantly attenuates amphetamine-induced hyperactivity.

    • Calculate the dose at which the compound produces a 50% reduction in hyperactivity (ED50).

Visualizations: Workflows and Pathways

Diagrams created using Graphviz help visualize complex processes and relationships.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation HTS High-Throughput Screening (Compound Library) Binding Receptor Binding Assays (Determine Ki) HTS->Binding Identify Hits Functional Functional Assays (Agonist/Antagonist Profile) Binding->Functional Confirm Activity Electrophys Electrophysiology (Cellular Effects) Functional->Electrophys Characterize MOA ADME In Vitro ADME/Tox (Solubility, Permeability) Functional->ADME Assess Druglikeness Lead_Opt Lead Optimization ADME->Lead_Opt PK Pharmacokinetics (PK) (Brain Penetration) PD Pharmacodynamics (PD) (Microdialysis) PK->PD Establish Exposure Behavior Behavioral Models (Efficacy) PD->Behavior Correlate Target Engagement & Efficacy Behavior->Lead_Opt Iterate Tox In Vivo Toxicology Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow for phenylpiperazine derivatives.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm GPCR D2/5-HT Receptor (GPCR) G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Concentration Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response (e.g., Altered Gene Expression, Ion Channel Modulation) Kinase->Response Phosphorylates Targets Ligand Phenylpiperazine Derivative Ligand->GPCR Binds

Caption: Simplified GPCR signaling pathway for CNS targets.

G start Start habituation Habituate Animal in Open Field (30 min) start->habituation pretreatment Administer Test Compound or Vehicle (i.p.) habituation->pretreatment wait Wait (30 min) pretreatment->wait challenge Administer Amphetamine or Saline (i.p.) wait->challenge record Record Locomotor Activity (60-90 min) challenge->record analysis Data Analysis (ANOVA) record->analysis end End analysis->end

Caption: Experimental workflow for a behavioral pharmacology study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-Bromophenyl)piperazine hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The primary methods for synthesizing this compound include:

  • Nucleophilic Substitution: Reacting 3-bromoaniline with a piperazine synthon, often derived from bis(2-chloroethyl)amine.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 1,3-dibromobenzene or 3-bromoaniline and piperazine (or a protected form).[1][2] This method is valued for its versatility but requires careful optimization of the catalyst system.[1]

Q2: What is the most common side reaction that lowers the yield, and how can it be minimized?

A2: The most prevalent side reaction is the formation of the di-substituted product, where two molecules of the aryl group attach to both nitrogen atoms of the piperazine ring. This can be minimized by:

  • Using a large excess of piperazine: This statistical approach favors mono-substitution.

  • Employing a mono-protected piperazine: Using a protecting group like tert-butyloxycarbonyl (Boc) on one of the piperazine nitrogens ensures that the reaction can only occur at the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.[3]

Q3: How do I choose the right reaction conditions for the Buchwald-Hartwig amination to maximize yield?

A3: Optimizing the Buchwald-Hartwig amination involves several key factors:

  • Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is recommended to screen a variety of ligands and palladium sources.[4] Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos are known to improve reaction efficiency.

  • Base Selection: The base is crucial for both the reaction rate and minimizing side reactions. If a strong base like sodium tert-butoxide (NaOtBu) leads to the decomposition of your starting material, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]

  • Solvent: The solvent affects the solubility of the reagents and the stability of the catalyst. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[4]

Q4: How can I effectively monitor the progress of the reaction?

A4: Reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows you to determine the optimal reaction time to maximize the formation of the desired mono-substituted product and minimize the formation of byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Buchwald-Hartwig)Ensure the use of an air- and moisture-free environment. Consider using a pre-formed palladium catalyst. Screen different palladium sources and ligands.[4]
Low reaction temperatureGradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Poor quality starting materialsVerify the purity of 3-bromoaniline, piperazine, and solvents. Contaminants can inhibit the catalyst or participate in side reactions.
Formation of Di-substituted Byproduct High reaction temperature or prolonged reaction timeMonitor the reaction closely and stop it once the formation of the mono-substituted product is maximized.[3]
Molar ratio of reactantsUse a significant excess of piperazine or, for better control, use mono-N-Boc-piperazine.[3]
Decomposition of Starting Material Base is too strongIf using a strong base like NaOtBu, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.[4]
Difficult Purification Presence of unreacted starting materials and byproductsOptimize the reaction to go to completion. For purification, consider column chromatography or recrystallization of the hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution using Mono-N-Boc-piperazine

This protocol focuses on a controlled mono-arylation to improve yield and simplify purification.

  • Protection of Piperazine:

    • Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool to 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • After completion, concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.[3]

  • Coupling Reaction (Buchwald-Hartwig Amination):

    • In an oven-dried flask, combine 1,3-dibromobenzene (1.0 eq), N-Boc-piperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

    • Add a base (e.g., sodium tert-butoxide, 1.4 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous toluene or dioxane as the solvent.

    • Heat the mixture at 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through celite to remove the catalyst.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

  • Deprotection and Salt Formation:

    • Dissolve the purified N-Boc-1-(3-bromophenyl)piperazine in a suitable solvent like methanol or dioxane.

    • Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).

    • Stir at room temperature until the deprotection is complete (monitor by TLC).

    • The hydrochloride salt will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane and dried to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_protection Step 1: Protection cluster_coupling Step 2: Buchwald-Hartwig Coupling cluster_deprotection Step 3: Deprotection & Salt Formation Piperazine Piperazine N-Boc-piperazine N-Boc-piperazine Piperazine->N-Boc-piperazine Boc₂O, DCM N-Boc-1-(3-bromophenyl)piperazine N-Boc-1-(3-bromophenyl)piperazine N-Boc-piperazine->N-Boc-1-(3-bromophenyl)piperazine Pd catalyst, Ligand, Base 3-Bromoaniline 3-Bromoaniline 3-Bromoaniline->N-Boc-1-(3-bromophenyl)piperazine 1-(3-Bromophenyl)piperazine HCl 1-(3-Bromophenyl)piperazine HCl N-Boc-1-(3-bromophenyl)piperazine->1-(3-Bromophenyl)piperazine HCl HCl Troubleshooting_Yield Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Successful_Synthesis Improved Yield Low_Yield->Successful_Synthesis No Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Screen_Catalyst Screen Catalyst/ Ligand System Optimize_Conditions->Screen_Catalyst Consider_Protection Use Mono-protected Piperazine Screen_Catalyst->Consider_Protection Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Consider_Protection->Monitor_Reaction Monitor_Reaction->Successful_Synthesis Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L₂) Oxidative_Addition->Pd(II)_Complex Ar-X Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine_Complex Ar-Pd(II)-NR₂H(L₂) Ligand_Exchange->Amine_Complex R₂NH Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR₂(L₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR₂

References

Common impurities in 1-(3-Bromophenyl)piperazine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromophenyl)piperazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common synthetic routes to 1-(3-Bromophenyl)piperazine?

A1: There are two primary synthetic routes for 1-(3-Bromophenyl)piperazine:

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed cross-coupling of an aryl halide (1,3-dibromobenzene) with piperazine. This is a widely used method for forming C-N bonds.[1][2][3]

  • Nucleophilic Substitution: This route consists of the reaction of 3-bromoaniline with bis(2-chloroethyl)amine hydrochloride. This method builds the piperazine ring onto the aniline starting material.

Q2: I have performed a Buchwald-Hartwig synthesis of 1-(3-Bromophenyl)piperazine and my crude GC-MS analysis shows a significant peak with a higher molecular weight than my product. What is this impurity?

A2: This is very likely the di-substituted byproduct, 1,3-bis(piperazin-1-yl)benzene . In the Buchwald-Hartwig reaction, both bromine atoms on the 1,3-dibromobenzene are susceptible to substitution, and both nitrogen atoms on piperazine can react, leading to the formation of this common impurity, especially if the reaction conditions are not carefully controlled.[4] The mass spectrum of this impurity would show a molecular ion corresponding to this structure.

Q3: My TLC plate of the crude reaction mixture from a Buchwald-Hartwig synthesis shows a spot that is very close to my product spot, making purification difficult. What could this be and how can I improve the separation?

A3: The closely eluting spot is likely the di-substituted byproduct, 1,3-bis(piperazin-1-yl)benzene, which can be challenging to separate from the desired mono-substituted product due to similar polarities. To improve separation on TLC and for subsequent column chromatography, you can try using a solvent system with a different polarity or a different combination of solvents. For instance, a mixture of dichloromethane and methanol is often used. You might also consider using a different stationary phase for your chromatography.

Q4: What are some of the common impurities I might encounter in the synthesis of 1-(3-Bromophenyl)piperazine?

A4: Besides the di-substituted byproduct, other potential impurities include:

  • Unreacted Starting Materials: 1,3-dibromobenzene or 3-bromoaniline, and piperazine.

  • Dehalogenation Products: During the Buchwald-Hartwig amination, side reactions can lead to the formation of bromobenzene or even benzene.[4]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the base or catalyst system.

Q5: How can I remove the di-substituted byproduct from my 1-(3-Bromophenyl)piperazine product?

A5: There are two main approaches to remove the di-substituted byproduct:

  • Column Chromatography: This is a very effective method for separating compounds with different polarities. A silica gel column with a gradient elution of a solvent system like dichloromethane/methanol or ethyl acetate/hexanes can be used to separate the mono- and di-substituted products. The mono-substituted product is generally less polar and will elute first.

  • Recrystallization: This technique can be effective if a suitable solvent is found in which the solubility of the desired product and the impurity are significantly different at high and low temperatures.[5][6][7] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, isopropanol, or dichloromethane/n-heptane) to find optimal conditions for selective crystallization of the mono-substituted product, leaving the di-substituted impurity in the mother liquor.[8][9]

Data Presentation: Common Impurities in 1-(3-Bromophenyl)piperazine Synthesis

Impurity NameChemical StructureMolecular Weight ( g/mol )Common SourceRecommended Analytical Method
1,3-bis(piperazin-1-yl)benzeneC₁₆H₂₆N₄274.41Buchwald-Hartwig amination (di-substitution)GC-MS, LC-MS, HPLC
1,3-DibromobenzeneC₆H₄Br₂235.90Unreacted starting materialGC-MS
3-BromoanilineC₆H₆BrN172.02Unreacted starting materialGC-MS, HPLC
PiperazineC₄H₁₀N₂86.14Unreacted starting materialDerivatization followed by HPLC or GC

Experimental Protocols

Protocol 1: Purification of 1-(3-Bromophenyl)piperazine by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 1-(3-Bromophenyl)piperazine in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes or a high percentage of hexanes in ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor the elution of the compounds using thin-layer chromatography (TLC). The desired mono-substituted product will typically elute before the more polar di-substituted byproduct.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 1-(3-Bromophenyl)piperazine.

Protocol 2: Purification of 1-(3-Bromophenyl)piperazine by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/water or dichloromethane/n-heptane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified product should start to form. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 1,3-Dibromobenzene + Piperazine Start->Reactants Reaction Buchwald-Hartwig Amination Reactants->Reaction Crude_Product Crude 1-(3-Bromophenyl)piperazine (with impurities) Reaction->Crude_Product Purification_Choice Purification Method? Crude_Product->Purification_Choice Column_Chrom Column Chromatography Purification_Choice->Column_Chrom  Separation by Polarity Recrystallization Recrystallization Purification_Choice->Recrystallization  Selective Crystallization Pure_Product Pure 1-(3-Bromophenyl)piperazine Column_Chrom->Pure_Product Recrystallization->Pure_Product Impurity_Formation Dibromobenzene 1,3-Dibromobenzene Desired_Product 1-(3-Bromophenyl)piperazine (Mono-substituted) Dibromobenzene->Desired_Product + Piperazine (1 eq) Impurity 1,3-bis(piperazin-1-yl)benzene (Di-substituted) Dibromobenzene->Impurity + Piperazine (excess) Piperazine Piperazine Desired_Product->Impurity + Piperazine (excess)

References

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(3-Bromophenyl)piperazine hydrochloride in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?

A1: this compound is known to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol. For aqueous-based assays, it is recommended to first prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in DMSO before making the final dilution into your aqueous assay buffer to the desired final concentration. This stepwise dilution helps to avoid rapid precipitation, often referred to as "solvent shock".

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do to prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced artifacts in your assay.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • pH Adjustment: 1-(3-Bromophenyl)piperazine is a weak base. As a hydrochloride salt, it will be more soluble in acidic conditions. If your experimental conditions allow, adjusting the pH of your aqueous buffer to be more acidic can significantly enhance solubility.

  • Pre-warm the Buffer: Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock solution.

  • Mixing Technique: Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation.

Q3: What is the expected aqueous solubility of this compound at different pH values?

A3: The aqueous solubility of weakly basic compounds like 1-(3-Bromophenyl)piperazine is highly dependent on the pH of the solution. As a hydrochloride salt, it is the salt of a weak base and a strong acid. In aqueous solution, the piperazine moiety can be protonated. The solubility will be highest at acidic pH where the compound is predominantly in its more soluble, ionized form. As the pH increases towards and beyond the pKa of the piperazine nitrogens, the compound will convert to its less soluble free base form, leading to a decrease in solubility.

Q4: Can I use co-solvents other than DMSO?

A4: While DMSO is the most common co-solvent for initial solubilization, other options can be explored if DMSO is incompatible with your assay system. These may include ethanol or polyethylene glycol (PEG). However, the compatibility and potential for artifacts of any co-solvent must be carefully evaluated for your specific assay, and appropriate vehicle controls must be included.

Troubleshooting Guides

Issue 1: Compound Precipitation in Multi-Well Plates During Incubation
  • Possible Cause: The compound's concentration exceeds its thermodynamic solubility in the final assay medium over the incubation period. Temperature shifts (e.g., from room temperature preparation to 37°C incubation) can also affect solubility.

  • Troubleshooting Steps:

    • Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific assay buffer to determine the maximum concentration that remains in solution over the time course of your experiment.

    • Pre-equilibrate Components: Ensure all components (plates, buffers, and compound solutions) are at the final incubation temperature before mixing.

    • Use of Surfactants: In some biochemical assays, a low concentration of a non-ionic surfactant (e.g., Tween-20) can help maintain compound solubility. However, this must be validated for compatibility with your assay.

    • Reduce Final Concentration: If precipitation persists, the most straightforward solution is to lower the final concentration of the compound in the assay.

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Possible Cause: Incomplete dissolution of the compound in the stock solution or precipitation during serial dilutions can lead to inaccurate final concentrations and, consequently, variable results.

  • Troubleshooting Steps:

    • Visually Inspect Stock Solution: Before each use, visually inspect your DMSO stock solution for any signs of precipitation. If crystals are present, gently warm the solution (e.g., 37°C water bath) and vortex until fully dissolved.

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can promote precipitation, aliquot your high-concentration DMSO stock into single-use vials.

    • Serial Dilution in 100% DMSO: Perform serial dilutions in 100% DMSO to the desired intermediate concentrations before the final dilution into the aqueous assay buffer. This ensures that the compound remains fully solubilized throughout the dilution series.[1]

    • HPLC Purity Check: Verify the purity and integrity of your compound using High-Performance Liquid Chromatography (HPLC). Impurities or degradation products can affect both solubility and biological activity.

Data Presentation

Table 1: Estimated pH-Dependent Aqueous Solubility of a Weakly Basic Hydrochloride Salt

This table provides a theoretical illustration of how the solubility of a weakly basic hydrochloride salt, such as this compound, is expected to change with pH, based on the principles of the Henderson-Hasselbalch equation. The actual solubility values will depend on the specific pKa and intrinsic solubility of the compound.

pHPredominant SpeciesExpected Relative SolubilityRationale
2.0Protonated (BH⁺)HighWell below the pKa, the compound is in its ionized, more soluble salt form.
4.0Protonated (BH⁺)HighStill significantly below the pKa, maintaining good solubility.
6.0Mix of Protonated (BH⁺) and Free Base (B)ModerateApproaching the pKa, a fraction of the compound will be in the less soluble free base form.
7.4Predominantly Free Base (B)LowAbove the pKa, the compound is primarily in its less soluble free base form.
8.0Free Base (B)Very LowFurther above the pKa, solubility is primarily limited by the intrinsic solubility of the free base.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare a 50 mM Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound. The molecular weight is 277.59 g/mol .[3]

    • Dissolve the compound in an appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 50 mM.

    • Gently warm the solution in a 37°C water bath and vortex until the compound is completely dissolved. Visually inspect for any remaining solid particles.

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions in DMSO:

    • Perform serial dilutions of the 50 mM stock solution in 100% DMSO to create a range of intermediate concentrations (e.g., 10 mM, 1 mM, 100 µM). This allows for the preparation of a wide range of final assay concentrations while maintaining a consistent final DMSO percentage.

  • Prepare Final Working Solution in Aqueous Buffer:

    • Pre-warm your aqueous assay buffer to the desired experimental temperature.

    • To prepare the final working solution, add a small volume of the appropriate DMSO intermediate solution to the pre-warmed aqueous buffer. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM intermediate stock to 999 µL of aqueous buffer.

    • Mix immediately and thoroughly by gentle vortexing.

Protocol 2: Kinetic Aqueous Solubility Assay
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to the first well of each row to achieve a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting.

  • Perform serial dilutions across the plate by transferring 100 µL from one well to the next, mixing at each step.

  • Incubate the plate at the desired experimental temperature (e.g., 25°C or 37°C) on a plate shaker.

  • At various time points (e.g., 1, 2, 4, and 24 hours), measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The highest concentration that does not show a significant increase in turbidity over time is the kinetic solubility under those conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Precipitation Observed in Assay B Prepare fresh, high-concentration stock in 100% DMSO A->B C Perform serial dilutions in 100% DMSO B->C D Dilute to final concentration in pre-warmed aqueous buffer C->D E Precipitation still occurs? D->E F Lower final compound concentration E->F Yes J No Precipitation - Proceed with Assay E->J No G Adjust pH of aqueous buffer (if possible) F->G H Consider alternative co-solvents G->H I Determine kinetic solubility H->I

Caption: A logical workflow for troubleshooting precipitation issues.

G cluster_1 Serotonin 5-HT2A Receptor Signaling Pathway Serotonin Serotonin or Agonist Receptor 5-HT2A Receptor Serotonin->Receptor Gq Gq/11 protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC Protein Kinase C (PKC) activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Simplified diagram of the 5-HT2A receptor signaling cascade.[4]

References

Optimizing reaction conditions for the synthesis of phenylpiperazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylpiperazine analogs.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of phenylpiperazine analogs, providing potential causes and solutions in a question-and-answer format.

Q1: My N-arylation reaction using Buchwald-Hartwig amination is giving a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in Buchwald-Hartwig amination are a frequent issue and can often be resolved by systematically optimizing the reaction parameters. Key factors to consider include the choice of catalyst, ligand, base, and solvent.

  • Catalyst and Ligand Selection: The palladium precursor and the phosphine ligand are critical for catalytic activity. Sterically hindered and electron-rich ligands are often more effective. Consider screening a panel of ligands to identify the optimal one for your specific aryl halide and piperazine substrate.[1]

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and the prevalence of side reactions. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your starting materials are base-sensitive, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[1]

  • Solvent Choice: The solvent must effectively dissolve the reactants and the base. Common choices include toluene, dioxane, and THF.[1] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst. If solubility is an issue, a co-solvent system might be beneficial.

  • Reaction Temperature: Typical temperatures for Buchwald-Hartwig aminations range from 80-100°C. For thermally sensitive substrates, lower temperatures with a stronger base may be required. Conversely, less reactive aryl chlorides may necessitate higher temperatures.[1]

  • Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e-g., nitrogen or argon) using properly dried solvents and reagents.[2]

Q2: I am observing significant byproduct formation in my synthesis. What are the likely side reactions and how can they be minimized?

A2: Byproduct formation can arise from several competing reaction pathways. Identifying the structure of the byproducts is the first step in diagnosing the problem.

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be minimized by ensuring an efficient catalytic cycle, which can be influenced by the choice of ligand and base.

  • Homocoupling of Aryl Halide: The formation of biaryl compounds can occur, especially at higher temperatures. Optimizing the reaction temperature and using a more active catalyst system can help to suppress this side reaction.

  • Di-arylation of Piperazine: If using unprotected piperazine, di-arylation can be a significant issue. Using a mono-protected piperazine (e.g., N-Boc-piperazine) is the most effective way to ensure mono-arylation. The protecting group can then be removed in a subsequent step.

Q3: What are the best practices for purifying phenylpiperazine analogs?

A3: The purification strategy will depend on the physical properties of the product and the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is a widely used method for purifying phenylpiperazine analogs. A variety of solvent systems can be employed, often involving mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).[2][3]

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for achieving high purity. The choice of solvent is critical and may require some screening.

  • Acid-Base Extraction: Phenylpiperazine analogs are basic and can be protonated to form water-soluble salts. This property can be exploited in an acid-base extraction workup to separate the product from non-basic impurities.

  • Distillation: For liquid phenylpiperazine analogs, vacuum distillation can be a suitable purification method, particularly for removing non-volatile impurities.[4][5]

Data Presentation

The following tables provide a summary of quantitative data for different reaction conditions in the synthesis of phenylpiperazine analogs.

Table 1: Optimization of the Classical Cyclization of Aniline with Bis-(2-chloroethyl)amine Hydrochloride [4][5]

Aniline:Bis-(2-chloroethyl)amine HCl (molar ratio)Temperature (°C)Reaction Time (hours)Yield (%)Purity (HPLC, %)
1:2.3160678.299.4
1:2.3180479.599.0
1:2.3210377.999.3
1:2.32302.577.399.2
1:2.32502.579.199.1

Table 2: Comparison of Conditions for the Buchwald-Hartwig N-Arylation of Piperazine with Aryl Chlorides

Aryl ChloridePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
ChlorobenzeneNi(II) complex (1)-KOtBu1,4-Dioxane90488[2]
4-ChlorotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1002495Fictional Example
4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1101889Fictional Example
2-ChloroanisolePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Toluene1052092Fictional Example

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of phenylpiperazine analogs.

Protocol 1: Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperazine with an aryl chloride.

Materials:

  • Aryl chloride (1.0 mmol)

  • Piperazine (1.3 mmol)

  • Palladium pre-catalyst (e.g., [Pd(cinnamyl)Cl]₂) (1 mol%)

  • Ligand (e.g., XPhos) (2 mol%)

  • Sodium tert-butoxide (KOtBu) (1.3 mmol)

  • Anhydrous 1,4-dioxane (2 mL)

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere of nitrogen, add the palladium pre-catalyst, ligand, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with nitrogen three times.

  • Add the aryl chloride and piperazine to the Schlenk tube.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 90°C.

  • Stir the reaction mixture vigorously for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure 1-phenylpiperazine analog.[2]

Protocol 2: Synthesis of 1-Phenylpiperazine via Classical Cyclization

This protocol details the synthesis of 1-phenylpiperazine from aniline and bis-(2-chloroethyl)amine hydrochloride.

Materials:

  • Aniline (1.0 equivalent)

  • Bis-(2-chloroethyl)amine hydrochloride (1.2-1.4 equivalents)

  • 30% aqueous sodium hydroxide solution

  • Water

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • In a suitable reaction vessel, combine aniline and bis-(2-chloroethyl)amine hydrochloride.

  • Heat the mixture to 180-200°C with stirring. The reactants will melt and form a homogenous mixture.

  • Maintain the reaction at this temperature for 4 hours.

  • After the reaction is complete, cool the mixture.

  • Carefully add 30% aqueous sodium hydroxide solution in portions to neutralize the reaction mixture and basify it.

  • Cool the mixture to room temperature, which may result in the separation of layers.

  • Separate the organic layer and wash it with water.

  • Purify the crude product by vacuum distillation to obtain 1-phenylpiperazine.[4]

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (Aryl Halide, Piperazine) reaction Buchwald-Hartwig Amination start->reaction Pd Catalyst, Ligand, Base, Solvent, Heat workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis final_product Phenylpiperazine Analog analysis->final_product

Caption: A generalized experimental workflow for the synthesis of phenylpiperazine analogs.

Signaling Pathway

signaling_pathway ligand Phenylpiperazine Analog (Agonist) receptor Dopamine D2 Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreased production pka Protein Kinase A (PKA) camp->pka Reduced activation response Cellular Response (e.g., Modulation of Neuronal Excitability) pka->response Downstream effects

Caption: A simplified diagram of the Dopamine D2 receptor signaling pathway.

References

Troubleshooting guide for 1-(3-Bromophenyl)piperazine hydrochloride in binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-(3-Bromophenyl)piperazine hydrochloride in binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a chemical compound belonging to the phenylpiperazine class. It is recognized for its inhibitory action on serotonin-3H binding in rat brain membranes, suggesting it interacts with serotonin receptors. Phenylpiperazine derivatives are known to interact with a variety of receptors, so a broad screening approach is often warranted.

Q2: What are the physical and chemical properties of this compound?

PropertyValue
Molecular Formula C₁₀H₁₄BrClN₂
Molecular Weight 277.59 g/mol
Appearance Pale Beige Solid
Solubility Soluble in DMSO and Methanol
Storage 2-8°C, protect from light

Q3: In which type of binding assays is this compound typically used?

This compound is most commonly evaluated in competitive radioligand binding assays to determine its affinity for various G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.

Troubleshooting Guide

Problem 1: High Non-Specific Binding (NSB)

High non-specific binding can mask the specific binding signal, leading to inaccurate affinity determination. Ideally, non-specific binding should be less than 50% of the total binding.[1]

Q: My non-specific binding is exceeding 50% of the total binding. What are the potential causes and how can I resolve this?

A: High non-specific binding can stem from several factors related to the radioligand, membrane preparation, or assay conditions.

Troubleshooting Steps:

  • Radioligand Issues:

    • Purity: Ensure the radioligand has high radiochemical purity (>90%), as impurities can be "sticky" and contribute to high background.[2]

    • Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific interactions.[1]

  • Membrane/Protein Concentration:

    • Optimize Protein Amount: Too high a concentration of membrane protein can increase the number of non-specific binding sites.[1][3] Try reducing the amount of membrane preparation in the assay.

  • Assay Conditions:

    • Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) or casein into your assay buffer to saturate non-specific sites on the filter and in the membrane preparation.[1]

    • Washing Steps: Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[1]

    • Buffer Composition: Adjusting the ionic strength of the wash buffer by increasing the salt concentration can help disrupt weak, non-specific interactions.[1]

  • Filter and Plate Issues:

    • Pre-soak Filters: Pre-soaking glass fiber filters in a solution of 0.1-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[1][2]

    • Low-Binding Plates: If using a plate-based assay, ensure you are using plates designed for low protein binding.[1]

Problem 2: Low or No Specific Binding

Q: I am not observing any significant specific binding for this compound. What should I check?

A: A lack of specific binding can indicate issues with the compound, the receptor source, or the assay protocol.

Troubleshooting Steps:

  • Compound Integrity and Solubility:

    • Verify Compound: Confirm the identity and purity of your this compound.

    • Solubility: Ensure the compound is fully dissolved in the assay buffer. Phenylpiperazine compounds can sometimes be poorly soluble in aqueous buffers. Consider preparing a concentrated stock solution in DMSO and then diluting it in the assay buffer, ensuring the final DMSO concentration is low (typically <1%) and consistent across all wells.

  • Receptor Source and Integrity:

    • Receptor Presence: Confirm that your membrane preparation contains the target receptor at a sufficient density (Bmax).

    • Membrane Quality: Use freshly prepared membranes or ensure that frozen stocks have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles.

  • Assay Conditions:

    • Incubation Time: Ensure the incubation time is sufficient to reach equilibrium. This may need to be determined empirically through time-course experiments.

    • Radioligand Concentration: Use a radioligand concentration appropriate for your target receptor, typically at or near its Kd value.

Problem 3: Inconsistent or Irreproducible Results

Q: My results for binding affinity (Ki or IC50) are highly variable between experiments. How can I improve reproducibility?

A: Inconsistent results often point to variations in assay setup and execution.

Troubleshooting Steps:

  • Pipetting and Dispensing:

    • Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the test compound and the addition of the radioligand.

    • Mixing: Thoroughly mix all components in the assay wells.

  • Temperature Control:

    • Incubation: Maintain a constant and uniform temperature during incubation.

    • Washing: Use consistently ice-cold wash buffer to prevent dissociation of the radioligand-receptor complex during washing.

  • Filtration and Washing:

    • Speed and Consistency: Perform the filtration and washing steps rapidly and consistently for all samples to minimize variability in the dissociation of the bound ligand.

  • Data Analysis:

    • Sufficient Data Points: Use a sufficient number of data points in your competition curve to accurately determine the IC50 value.

    • Appropriate Model: Use a non-linear regression model to fit the data and calculate the IC50.

Quantitative Data

Receptor SubtypeRadioligandIC50 (nM)
Serotonin (5-HT)
5-HT₁[³H]5-HT360 - 1300
5-HT₂[³H]Ketanserin360 - 1300
5-HT₃[³H]GR65630360 - 1300
Adrenergic
α₁[³H]Prazosin2500 - 24000
α₂[³H]Rauwolscine570
β[³H]Dihydroalprenolol2500 - 24000
Dopamine
D₁[³H]SCH233902500 - 24000
D₂[³H]Spiperone2500 - 24000
Muscarinic Cholinergic [³H]QNB2500 - 24000

Data from Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological psychiatry, 25(5), 569-575.[4]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT₆)

This protocol is a general guideline and may require optimization for your specific receptor and experimental setup.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human serotonin receptor of interest (e.g., 5-HT₆).

  • Radioligand: A suitable tritiated radioligand (e.g., [³H]-LSD for 5-HT₆).[5]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand with high affinity for the target receptor (e.g., 10 µM Methiothepin for 5-HT₆).[5]

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

  • Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.3% PEI.[1]

  • Scintillation Cocktail.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membranes on ice.

    • Homogenize the membranes in ice-cold binding buffer.

    • Determine the protein concentration (e.g., using a Bradford assay).

    • Dilute the membranes in binding buffer to the desired final concentration (e.g., 10-20 µg of protein per well).[5]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand (at a final concentration of ~1-2 nM), and 100 µL of the membrane suspension.[5]

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of the membrane suspension.[5]

    • Competitive Binding: Add 50 µL of the test compound at various concentrations (e.g., serial dilutions from 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of the membrane suspension.[5]

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.[5]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer.[5]

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the filters to soak for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[5]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[5]

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine IC50 and Ki: The concentration of the test compound that inhibits 50% of the specific binding is the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_plate prep_reagents Prepare Buffers & Reagents prep_reagents->setup_plate prep_compound Prepare Compound Dilutions prep_compound->setup_plate incubation Incubate at 37°C setup_plate->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50_ki Calculate IC50 & Ki plot_curve->calc_ic50_ki

Caption: Workflow for a competitive radioligand binding assay.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Non-Specific Binding? cause_radioligand Radioligand Issues start->cause_radioligand cause_protein High Protein Conc. start->cause_protein cause_wash Inadequate Washing start->cause_wash cause_filter Filter Binding start->cause_filter sol_radioligand Check Purity Lower Concentration cause_radioligand->sol_radioligand sol_protein Optimize Protein Amount cause_protein->sol_protein sol_wash Increase Wash Steps/Volume cause_wash->sol_wash sol_filter Pre-soak Filters (PEI) cause_filter->sol_filter

Caption: Troubleshooting logic for high non-specific binding.

References

Technical Support Center: Stability Testing of 1-(3-Bromophenyl)piperazine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 1-(3-Bromophenyl)piperazine hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned slightly yellow upon storage. What could be the cause?

A color change in your solution, such as turning yellow, is a common indicator of degradation. This can be caused by several factors, including:

  • Oxidation: Phenylpiperazine derivatives can be susceptible to oxidation, which can lead to the formation of colored degradants. This process can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of the molecule. It is crucial to store solutions in amber vials or otherwise protect them from light.

  • pH Instability: The stability of piperazine derivatives can be pH-dependent. Changes in the pH of your solution over time could lead to degradation.

Troubleshooting:

  • Prepare fresh solutions for each experiment whenever possible.

  • Store stock solutions protected from light at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage).

  • Consider using an amber volumetric flask and vials for solution preparation and storage.

  • If the solution is unbuffered, monitor the pH to see if it changes over time.

Q2: I am observing inconsistent results in my bioassay when using a stock solution of this compound. Could this be a stability issue?

Yes, inconsistent assay results are a strong indication that your compound may be degrading in solution. A decrease in the concentration of the active parent compound will lead to variability in the observed biological effect.

Troubleshooting:

  • Qualify Your Stock Solution: Before starting a series of experiments, verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV.

  • Aliquot and Store Properly: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at or below -20°C.

  • Use Freshly Prepared Dilutions: Prepare working solutions fresh daily from a qualified stock solution. Do not store dilute aqueous solutions for extended periods unless their stability has been established.

Q3: I am developing a stability-indicating HPLC method and I'm having difficulty separating the parent peak from the degradation products.

Achieving good separation between the parent compound and its degradation products is the primary goal of a stability-indicating method. If you are facing co-elution issues, consider the following optimization strategies:

Troubleshooting:

  • Mobile Phase pH: The retention of basic compounds like 1-(3-Bromophenyl)piperazine is highly sensitive to the pH of the mobile phase. Small adjustments to the pH of the aqueous component can significantly alter selectivity.

  • Organic Modifier: Try changing the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice versa) or using a combination of both.

  • Column Chemistry: If modifying the mobile phase is insufficient, try a column with a different stationary phase. While a C18 column is a good starting point, a phenyl-hexyl or a cyano column might offer different selectivity for aromatic compounds and their derivatives.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide the necessary resolution to separate closely eluting peaks.

Troubleshooting Guide

Issue 1: Significant Degradation Observed Under Acidic Conditions

Scenario: After subjecting a solution of this compound to 0.1 M HCl at 60°C for 24 hours, you observe a significant loss of the parent peak and the appearance of multiple degradation peaks in your HPLC chromatogram.

Potential Cause: The piperazine ring and the ether linkage (if present in a derivative) can be susceptible to acid-catalyzed hydrolysis.

Troubleshooting Steps:

  • Confirm Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the parent peak at different time points. This will confirm if any degradants are co-eluting.

  • Characterize Degradants: If connected to a mass spectrometer (LC-MS), try to obtain the mass-to-charge ratio (m/z) of the major degradation products to propose potential structures. A common degradation pathway for similar compounds involves the opening of the piperazine ring.

  • Reduce Stress Conditions: If the degradation is too rapid, reduce the acid concentration (e.g., to 0.01 M HCl), the temperature (e.g., to 40°C), or the duration of the stress test to achieve a target degradation of 5-20%.

Issue 2: No Degradation Observed Under Oxidative Stress

Scenario: You have treated your this compound solution with 3% hydrogen peroxide at room temperature for 48 hours, but you do not observe any significant degradation.

Potential Cause: The compound may be relatively stable to this specific oxidative condition, or the reaction kinetics may be very slow at room temperature.

Troubleshooting Steps:

  • Increase Stress: Increase the concentration of hydrogen peroxide (e.g., to 10% or 30%), increase the temperature (e.g., to 60°C), or extend the exposure time.

  • Use a Different Oxidizing Agent: Consider using a different type of oxidizing agent, such as a free radical initiator like azobisisobutyronitrile (AIBN), to explore different oxidative degradation pathways.

  • Ensure Proper Mixing: Make sure the solution is well-mixed to ensure homogenous exposure to the oxidizing agent.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a typical forced degradation study of a this compound solution. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to obtain a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to obtain a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% H₂O₂ to obtain a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep at room temperature and collect samples at 0, 4, 8, 24, and 48 hours.

  • Thermal Degradation:

    • Place a solution of the compound (0.5 mg/mL in water or the formulation buffer) in a calibrated oven at 80°C.

    • Collect samples at 0, 24, 48, and 72 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound (0.5 mg/mL in water or the formulation buffer) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Collect samples at the end of the exposure.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    15 10 90
    20 10 90
    22 90 10

    | 25 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV at 254 nm

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Temperature% DegradationMajor Degradation Products (Proposed)
0.1 M HCl2460°C15.2Hydrolytic cleavage of the piperazine ring
0.1 M NaOH2460°C8.5N-oxide formation
3% H₂O₂48Room Temp12.1N-oxide and hydroxylated derivatives
Thermal7280°C5.8Minor oxidative and hydrolytic products
Photolytic-ICH Q1B18.9Photolytic cleavage and rearrangement products

Note: The degradation percentages and proposed products are illustrative and should be confirmed by appropriate analytical techniques such as LC-MS and NMR.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation stock Prepare Stock Solution (1 mg/mL) stress_samples Prepare Stressed Samples stock->stress_samples acid Acidic (0.1M HCl, 60°C) stress_samples->acid base Basic (0.1M NaOH, 60°C) stress_samples->base oxidative Oxidative (3% H2O2, RT) stress_samples->oxidative thermal Thermal (80°C) stress_samples->thermal photo Photolytic (ICH Q1B) stress_samples->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Quantify Degradation hplc->data pathway Identify Degradants & Propose Pathways data->pathway

Caption: Experimental workflow for the forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent 1-(3-Bromophenyl)piperazine hydrolyzed_ring Ring-Opened Product parent->hydrolyzed_ring H+/OH- n_oxide N-Oxide parent->n_oxide [O] hydroxylated Hydroxylated Phenyl Ring parent->hydroxylated [O] dehalogenated Debrominated Product parent->dehalogenated hv rearranged Rearrangement Products parent->rearranged hv

Caption: Potential degradation pathways for 1-(3-Bromophenyl)piperazine.

Technical Support Center: Purification of Crude 1-(3-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-(3-Bromophenyl)piperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound can contain several impurities depending on the synthetic route. The most common synthesis involves the reaction of 3-bromoaniline with a piperazine precursor, such as bis(2-chloroethyl)amine hydrochloride. Potential impurities include:

  • Unreacted Starting Materials: 3-bromoaniline and piperazine (or its precursor).

  • N,N'-bis(3-bromophenyl)piperazine: A common byproduct formed by the reaction of two molecules of 3-bromoaniline with one molecule of the piperazine precursor.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

  • Inorganic Salts: Salts generated during the reaction or work-up, such as sodium chloride.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of the target compound is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Molecular FormulaC₁₀H₁₄BrClN₂[1]
Molecular Weight277.59 g/mol [1]
Melting Point217-219 °C[2]
AppearancePale Beige Solid[2]
SolubilitySoluble in DMSO, Methanol[2]

Q3: Which purification techniques are most effective for crude this compound?

A3: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q4: How can I convert the oily free base of 1-(3-bromophenyl)piperazine to the solid hydrochloride salt for easier purification?

A4: If your synthesis yields the free base as an oil, converting it to the hydrochloride salt is a standard procedure to obtain a solid that is easier to handle and purify by recrystallization. Dissolve the crude oily free base in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). While stirring, add a solution of hydrochloric acid (e.g., HCl in ether or a concentrated aqueous solution) dropwise until the solution becomes acidic. The hydrochloride salt will precipitate and can be collected by filtration.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low yield after recrystallization - The chosen solvent was too good, and the product remained in the mother liquor.- Too much solvent was used.- Premature crystallization during hot filtration.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (see Table 2).- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Product oils out during recrystallization - The boiling point of the solvent is higher than the melting point of the free base form of the compound.- The presence of significant amounts of impurities can lower the melting point of the mixture.- Use a lower-boiling point solvent or a solvent mixture.- Try to remove some impurities by a preliminary purification step like an acid-base wash before recrystallization.
Colored impurities persist after recrystallization - Highly colored, non-polar impurities are present.- The impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the product, reducing the yield.- Consider an alternative purification method such as column chromatography.
Poor separation in column chromatography - Incorrect eluent system.- Column overloading.- The compound is streaking on the silica gel.- Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for N-arylpiperazines is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.- Use an appropriate amount of crude material for the column size.- Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to improve the peak shape of basic compounds on silica gel.
Multiple spots on TLC after purification - Incomplete purification.- Decomposition of the product on the TLC plate.- Repeat the purification step. If using recrystallization, try a different solvent system. For column chromatography, optimize the eluent.- Spot the sample and develop the TLC plate immediately. Some compounds can be sensitive to the acidic nature of the silica gel.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline for the recrystallization of crude this compound.

  • Solvent Selection: Based on the solubility data for similar compounds, ethanol or isopropanol are good starting points.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Acid-Base Extraction

This protocol is useful for removing non-basic or acidic impurities from the crude product.

  • Dissolution: Dissolve the crude 1-(3-Bromophenyl)piperazine (as the free base) in a suitable organic solvent like dichloromethane or ethyl acetate in a separatory funnel.

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated piperazine will move to the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and make it basic by slowly adding a concentrated base solution (e.g., 50% NaOH) until the pH is greater than 10. This will deprotonate the piperazine, causing it to precipitate or form an oily layer.

  • Extraction of Free Base: Extract the basic aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified free base. This can then be converted to the hydrochloride salt as described in the FAQs.

Data Presentation

Table 1: Physical Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₁₄BrClN₂
Molecular Weight277.59 g/mol
Melting Point217-219 °C
AppearancePale Beige Solid
Table 2: Qualitative Solubility of this compound in Common Solvents
SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterSparingly SolubleSoluble
MethanolSolubleVery Soluble
EthanolSparingly SolubleSoluble
IsopropanolSparingly SolubleSoluble
AcetoneSlightly SolubleSparingly Soluble
DichloromethaneInsolubleInsoluble
Ethyl AcetateInsolubleInsoluble
HexanesInsolubleInsoluble
Dimethyl Sulfoxide (DMSO)SolubleVery Soluble

Note: This data is compiled from general knowledge of similar compounds and available literature. It is recommended to perform small-scale solubility tests to confirm the optimal solvent for your specific sample.

Visualizations

Purification_Workflow crude Crude 1-(3-Bromophenyl)piperazine HCl dissolve Dissolve in Hot Solvent (e.g., Ethanol) crude->dissolve hot_filtration Hot Filtration dissolve->hot_filtration crystallization Cool to Crystallize hot_filtration->crystallization impurities Insoluble Impurities hot_filtration->impurities Remove filtration Vacuum Filtration crystallization->filtration wash Wash with Cold Solvent filtration->wash mother_liquor Soluble Impurities in Mother Liquor filtration->mother_liquor Remove dry Dry Purified Product wash->dry

Caption: A typical workflow for the purification of this compound by recrystallization.

Troubleshooting_Decision_Tree decision decision outcome outcome start Crude Product purity_check1 Check Purity (TLC/NMR) start->purity_check1 is_pure1 Is it pure? purity_check1->is_pure1 recrystallize Recrystallize is_pure1->recrystallize No end_pure Pure Product is_pure1->end_pure Yes purity_check2 Check Purity recrystallize->purity_check2 is_pure2 Is it pure? purity_check2->is_pure2 column Column Chromatography is_pure2->column No, oily impurities acid_base Acid-Base Extraction is_pure2->acid_base No, ionic impurities is_pure2->end_pure Yes column->end_pure acid_base->recrystallize end_impure Re-evaluate Strategy

Caption: A decision tree to guide the selection of a purification method for crude this compound.

References

Preventing degradation of 1-(3-Bromophenyl)piperazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1-(3-Bromophenyl)piperazine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(3-Bromophenyl)piperazine?

A1: To ensure the long-term stability of 1-(3-Bromophenyl)piperazine, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] The storage area should be cool, dry, and well-ventilated.[2][3][4] It is also recommended to protect the compound from direct sunlight.[2][4]

Q2: What are the visible signs of degradation of 1-(3-Bromophenyl)piperazine?

A2: 1-(3-Bromophenyl)piperazine is typically a solid.[5] Any change in its physical appearance, such as discoloration (e.g., yellowing or browning), clumping, or the development of an unusual odor, may indicate degradation. For definitive assessment, analytical techniques such as HPLC or GC-MS should be employed to check for the presence of impurities.

Q3: Is 1-(3-Bromophenyl)piperazine sensitive to air or moisture?

A3: Yes, arylpiperazine derivatives can be sensitive to air and moisture.[1] The piperazine moiety is susceptible to oxidation, and the compound can be hygroscopic.[1][4] Therefore, it is crucial to store it in a dry environment and minimize its exposure to the atmosphere.[1][3]

Q4: How does temperature affect the stability of 1-(3-Bromophenyl)piperazine?

Q5: What are the potential degradation pathways for 1-(3-Bromophenyl)piperazine?

A5: The degradation of 1-(3-Bromophenyl)piperazine can occur through several pathways, primarily involving the piperazine ring. These include oxidation, which can lead to the formation of N-oxides or ring-opened products. The aromatic ring system is generally more stable, but dehalogenation under certain conditions cannot be entirely ruled out.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

If you are experiencing inconsistent results in your experiments using 1-(3-Bromophenyl)piperazine, it may be due to the degradation of the compound.

Troubleshooting Steps:

  • Verify Purity: Re-analyze the purity of your 1-(3-Bromophenyl)piperazine sample using a suitable analytical method like HPLC or GC-MS. Compare the results with the certificate of analysis provided by the supplier.

  • Check for Degradation Products: In the chromatogram, look for the appearance of new peaks that are not present in the reference sample.

  • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, inert atmosphere, protected from light).

  • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of 1-(3-Bromophenyl)piperazine for your experiments and compare the results.

Issue 2: Change in Physical Appearance of the Compound

If you observe a change in the color or texture of 1-(3-Bromophenyl)piperazine, it is a strong indicator of degradation.

Troubleshooting Steps:

  • Do Not Use: Avoid using the discolored or clumped material in your experiments as it may lead to erroneous results.

  • Document the Changes: Record the observed changes in appearance.

  • Analyze the Sample: If possible, submit a small amount of the suspect material for analytical testing (HPLC, GC-MS) to identify the impurities.

  • Dispose of Properly: Dispose of the degraded compound according to your institution's safety guidelines.

  • Evaluate Storage Practices: Review your laboratory's storage and handling procedures to prevent future degradation.

Data on Factors Influencing Stability

While specific quantitative degradation rates for 1-(3-Bromophenyl)piperazine are not extensively published, the following table summarizes the expected impact of various environmental factors on the stability of arylpiperazines in general.

FactorPotential Impact on StabilityRecommended Mitigation
Temperature Increased temperature accelerates degradation rates.[6]Store in a cool, controlled environment.
Light Exposure to UV or visible light can induce photochemical degradation.[4]Store in an opaque or amber-colored vial, in a dark place.[2]
Oxygen (Air) The piperazine nitrogen atoms are susceptible to oxidation.[8][9]Store under an inert atmosphere (e.g., nitrogen, argon).[1]
Moisture (Humidity) The compound may be hygroscopic, and moisture can facilitate hydrolytic degradation.[1][4]Store in a desiccator or a dry box. Keep the container tightly sealed.
pH Extremes in pH can lead to acid-base catalyzed degradation.Store in a neutral state as a solid. When in solution, use buffered systems appropriate for the experiment and use freshly prepared solutions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 1-(3-Bromophenyl)piperazine. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a stock solution of 1-(3-Bromophenyl)piperazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create working solutions of lower concentrations.

    • Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.

    • Run the chromatogram and integrate the peaks.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying volatile impurities and degradation products.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split injection mode.

  • Temperature Program:

    • Initial oven temperature: 60°C (hold for 1 min).

    • Ramp at 10°C/min to 170°C (hold for 2 min).

    • Ramp at 15°C/min to 280°C (hold for 4 min).

  • Procedure:

    • Prepare a dilute solution of 1-(3-Bromophenyl)piperazine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC-MS.

    • Acquire the mass spectra of the separated peaks.

    • Compare the obtained mass spectra with a spectral library to identify potential degradation products.

Visualizations

Potential Degradation Pathways of 1-(3-Bromophenyl)piperazine A 1-(3-Bromophenyl)piperazine B N-Oxide Derivative A->B Oxidation C Ring-Opened Products A->C Oxidative Cleavage D Dehalogenated Product (1-Phenylpiperazine) A->D Reductive Dehalogenation

Caption: Potential degradation pathways for 1-(3-Bromophenyl)piperazine.

Troubleshooting Workflow for Compound Degradation Start Inconsistent Experimental Results or Change in Appearance CheckPurity Assess Purity via HPLC/GC-MS Start->CheckPurity IsPure Is Purity >98%? CheckPurity->IsPure UseFresh Use a Fresh Sample and Re-run Experiment IsPure->UseFresh Yes DegradationConfirmed Degradation Confirmed IsPure->DegradationConfirmed No ReviewStorage Review Storage and Handling Procedures Dispose Dispose of Old Sample ReviewStorage->Dispose End Problem Resolved UseFresh->End DegradationConfirmed->ReviewStorage Dispose->UseFresh

Caption: A logical workflow for troubleshooting suspected compound degradation.

Experimental Workflow for Stability Testing Start Receive/Synthesize 1-(3-Bromophenyl)piperazine InitialAnalysis Initial Purity Analysis (HPLC/GC-MS, t=0) Start->InitialAnalysis StoreSamples Store Aliquots Under Different Conditions (e.g., Temp, Light, Humidity) InitialAnalysis->StoreSamples TimePoints Analyze Samples at Defined Time Points (t=1, t=2, ..., tn) StoreSamples->TimePoints CompareResults Compare Purity Data Over Time TimePoints->CompareResults DetermineRates Determine Degradation Rate and Identify Products CompareResults->DetermineRates End Establish Optimal Storage Conditions DetermineRates->End

Caption: A workflow for conducting a stability study on 1-(3-Bromophenyl)piperazine.

References

Technical Support Center: 1-(3-Bromophenyl)piperazine and Serotonin Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and answers to frequently asked questions regarding the enhancement of selectivity for 1-(3-Bromophenyl)piperazine and related arylpiperazine analogs at serotonin (5-HT) receptors.

Frequently Asked Questions (FAQs)

Q1: What is the known serotonin receptor selectivity profile of 1-(3-Bromophenyl)piperazine?

A1: 1-(3-Bromophenyl)piperazine, like many simple arylpiperazines, is considered a non-selective serotonergic agent.[1][2][3] It is known to bind to multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C, often with moderate to high affinity.[1][3] Furthermore, it can exhibit affinity for other neurotransmitter receptors, such as adrenergic and dopaminergic receptors, which complicates its use as a selective pharmacological tool.[3][4]

Q2: What are the primary strategies for enhancing the selectivity of an arylpiperazine scaffold for a specific 5-HT receptor subtype?

A2: Enhancing selectivity is a core challenge in medicinal chemistry. Key strategies involve modifying the arylpiperazine structure:

  • Aryl Substituents: The nature, position, and size of substituents on the phenyl ring are critical. For example, moving from a simple halogenated phenyl ring to more complex, voluminous, or heteroaromatic ring systems can drastically alter the affinity and selectivity profile.[4][5]

  • Linker/Spacer Modification: For long-chain arylpiperazines, modifying the length and chemical nature of the alkyl chain connecting the piperazine to another pharmacophore can shift selectivity between receptor subtypes, such as from 5-HT2A to 5-HT1A.[6]

  • Terminal Group Addition: Appending different chemical moieties to the N4 position of the piperazine ring is a common and effective strategy. These terminal groups can be designed to form specific interactions with amino acid residues unique to the target receptor's binding pocket.[4]

Q3: My 1-(3-Bromophenyl)piperazine analog shows high affinity but acts as an antagonist in functional assays, while I expected an agonist. Why might this be?

A3: The functional activity (agonist vs. antagonist) of arylpiperazines can be unpredictable and tissue-dependent.[1][7] While some arylpiperazines act as agonists at central serotonin receptors, they may behave as antagonists at peripheral sites.[7] This phenomenon, known as functional selectivity or biased signaling, occurs when a ligand stabilizes a specific receptor conformation that preferentially activates one downstream signaling pathway (e.g., G-protein) over another (e.g., β-arrestin).[8] Minor structural changes can switch a compound from an agonist to an antagonist, and its functional effect must be empirically determined in a relevant assay system.

Troubleshooting Experimental Issues

Q4: I am performing a radioligand binding assay and experiencing excessively high non-specific binding (NSB). What are the common causes and solutions?

A4: High NSB can obscure your specific binding signal, making data unreliable.[9][10] It should ideally be less than 50% of the total binding.[9][10] Here are common causes and troubleshooting steps:

Potential CauseRecommended Solution(s)
Radioligand Properties Highly hydrophobic compounds tend to exhibit higher NSB. If possible, select a radioligand with lower hydrophobicity. Also, ensure your radioligand purity is high (>90%), as impurities can contribute significantly to NSB.[9][10]
Assay Conditions Optimize blocking agents like Bovine Serum Albumin (BSA) in the assay buffer to coat surfaces and reduce non-specific interactions. Consider adjusting the salt or detergent concentration in the buffer.[9]
Incubation Time/Temp Shortening incubation times or lowering the temperature can sometimes decrease NSB. However, you must first ensure that equilibrium for specific binding is still achieved under these new conditions.[9][10]
Receptor Preparation Use the lowest concentration of your cell membrane preparation that still provides a robust specific binding signal. Titrating the amount of membrane protein is a critical optimization step.[9][10]
Washing Steps Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. Using a cell harvester can ensure rapid and consistent washing.[9]

Q5: My competition binding assay results are highly variable between experiments. What should I check?

A5: Variability in binding assays can stem from multiple sources. A systematic check of your protocol is necessary.

start_node High Assay Variability Detected check_node_1 Check Reagent Prep start_node->check_node_1 Start Troubleshooting check_node check_node action_node action_node decision_node decision_node end_node Consistent Results action_node_1 Use freshly prepared buffers. Confirm concentrations via spectrophotometry. Aliquot and store reagents properly. check_node_1->action_node_1 check_node_2 Review Pipetting Technique action_node_1->check_node_2 action_node_2 Calibrate pipettes regularly. Use consistent technique for all samples. Pre-wet tips. check_node_2->action_node_2 check_node_3 Standardize Incubation action_node_2->check_node_3 action_node_3 Ensure uniform temperature (water bath). Standardize incubation time precisely. check_node_3->action_node_3 check_node_4 Optimize Washing/Filtration action_node_3->check_node_4 action_node_4 Use a cell harvester for consistency. Ensure filters are not drying out. Use ice-cold wash buffer. check_node_4->action_node_4 decision_node_1 Is variability resolved? action_node_4->decision_node_1 decision_node_1->start_node No, re-evaluate decision_node_1->end_node Yes

Troubleshooting workflow for inconsistent assay results.

Comparative Data

The following table presents hypothetical binding affinity (Ki, in nM) data for 1-(3-Bromophenyl)piperazine and structurally related analogs, illustrating how modifications can impact selectivity for key serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundModification5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)α1-adrenergic (Ki, nM)
Cmpd 1 1-(3-Bromophenyl)piperazine25504580
Cmpd 2 Add large naphthyl group to aryl ring5150200500
Cmpd 3 Add polar hydantoin moiety via linker2350400>1000
Cmpd 4 Replace bromo with trifluoromethyl40303590

This data is illustrative and compiled based on general principles of arylpiperazine structure-activity relationships.[4][5]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the inhibitory constant (Ki) of a test compound (e.g., a 1-(3-Bromophenyl)piperazine analog) at a specific serotonin receptor subtype expressed in a cell membrane preparation.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA.
  • Radioligand: Prepare a stock solution of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]Ketanserin for 5-HT2A) and dilute it in assay buffer to a final concentration equal to its Kd value.
  • Test Compound: Prepare a serial dilution series of the unlabeled test compound (10 concentrations spanning from 10 pM to 100 µM).
  • Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, potent ligand for the target receptor (e.g., unlabeled serotonin).
  • Membrane Preparation: Thaw aliquoted cell membranes expressing the target receptor on ice and dilute to the optimized concentration (e.g., 10-20 µg protein/well) in ice-cold assay buffer.

2. Assay Setup (in triplicate in a 96-well plate):

  • Total Binding Wells: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.
  • NSB Wells: 50 µL NSB Agent + 50 µL Radioligand + 100 µL Membrane Preparation.
  • Test Compound Wells: 50 µL Test Compound (at each concentration) + 50 µL Radioligand + 100 µL Membrane Preparation.

3. Incubation:

  • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes), as determined in prior kinetic experiments.[11]

4. Filtration:

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester.
  • Wash each filter 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl). This minimizes the dissociation of specifically bound radioligand.[10]

5. Scintillation Counting:

  • Dry the filter plate completely.
  • Add scintillation cocktail to each well and allow it to equilibrate.
  • Count the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.[11]

6. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Signaling and Workflow Diagrams

Simplified 5-HT2A Receptor Signaling

The 5-HT2A receptor, a common target for arylpiperazines, is a Gq/G11-coupled G-protein coupled receptor (GPCR).[13] Its activation leads to a downstream signaling cascade involving the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium.

Simplified Gq signaling pathway for the 5-HT2A receptor.

References

Technical Support Center: Quantification of 1-(3-Bromophenyl)piperazine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantification of 1-(3-Bromophenyl)piperazine (m-BPP) in biological samples. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of 1-(3-Bromophenyl)piperazine using LC-MS/MS.

Q1: Poor peak shape (tailing or fronting) is observed for the m-BPP analyte peak.

Possible Causes & Solutions:

  • Secondary Interactions with Column: The basic piperazine moiety of m-BPP can interact with residual silanols on silica-based C18 columns, leading to peak tailing.

    • Solution: Ensure the mobile phase has a sufficient amount of an acidic modifier, such as 0.1% formic acid, to protonate the analyte and minimize these interactions.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample and re-inject. If the problem persists, consider using a column with a higher loading capacity.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions.

Q2: Low or inconsistent recovery of m-BPP during sample preparation.

Possible Causes & Solutions:

  • Suboptimal pH during Liquid-Liquid Extraction (LLE): The extraction efficiency of m-BPP is pH-dependent.

    • Solution: Ensure the pH of the aqueous sample is basic (e.g., pH 9-10) before extraction with an organic solvent to ensure m-BPP is in its neutral, more extractable form.

  • Inefficient Elution in Solid-Phase Extraction (SPE): The chosen elution solvent may not be strong enough to desorb m-BPP from the SPE sorbent.

    • Solution: Optimize the elution solvent. A common elution solvent for basic compounds on a cation exchange SPE sorbent is 5% ammonium hydroxide in methanol.

  • Analyte Adsorption: m-BPP may adsorb to plasticware, especially at low concentrations.

    • Solution: Use low-adsorption microplates and pipette tips, or silanized glassware.

Q3: High matrix effects (ion suppression or enhancement) are observed.

Possible Causes & Solutions:

  • Co-elution with Phospholipids: Phospholipids from plasma or serum are a common source of matrix effects in electrospray ionization.

    • Solution 1: Optimize the chromatographic gradient to separate m-BPP from the phospholipid elution zone.

    • Solution 2: Employ a more effective sample clean-up technique, such as SPE or a phospholipid removal plate.

  • Insufficient Sample Clean-up: Protein precipitation alone may not be sufficient to remove all interfering matrix components.

    • Solution: Implement a more rigorous sample preparation method like LLE or SPE.

Q4: The sensitivity of the assay is insufficient to detect low concentrations of m-BPP.

Possible Causes & Solutions:

  • Suboptimal Mass Spectrometry Parameters: The MS/MS transitions and collision energy may not be optimized for m-BPP.

    • Solution: Perform an infusion of a standard solution of m-BPP to determine the optimal precursor and product ions, as well as the collision energy that yields the highest signal intensity.

  • Inefficient Ionization: The mobile phase composition may not be ideal for the ionization of m-BPP.

    • Solution: Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation in positive ion mode.

  • Sample Loss During Preparation: The analyte may be lost during extraction or evaporation steps.

    • Solution: Re-evaluate the sample preparation procedure for potential sources of loss and optimize each step.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for the quantification of m-BPP?

A stable isotope-labeled (SIL) version of m-BPP (e.g., 1-(3-Bromophenyl)piperazine-d8) is the ideal internal standard. It will have nearly identical chemical and physical properties to the analyte, ensuring it effectively compensates for variability in sample preparation and instrument response. If a SIL-IS is not available, a close structural analog, such as 1-(4-Bromophenyl)piperazine or 1-(3-Chlorophenyl)piperazine, can be used, but it is crucial to validate its performance thoroughly to ensure it adequately mimics the behavior of m-BPP.

Q2: Which ionization technique is more suitable for m-BPP, ESI or APCI?

Electrospray ionization (ESI) in the positive ion mode is generally preferred for the analysis of piperazine derivatives like m-BPP. The presence of two basic nitrogen atoms in the piperazine ring allows for efficient protonation and the formation of a strong [M+H]+ signal.

Q3: What are the expected MS/MS fragmentation patterns for m-BPP?

Based on the fragmentation of its structural isomer, 1-(4-bromophenyl)piperazine, the expected precursor ion for m-BPP in positive ESI mode is the protonated molecule [M+H]+ at m/z 241.0/243.0 (due to the isotopic pattern of bromine).[1] Characteristic product ions are likely formed by the cleavage of the piperazine ring. Common fragments for phenylpiperazines include ions at m/z 199/201 (loss of C2H4N) and further fragmentation of the bromophenyl moiety.[1]

Q4: How can I assess the stability of m-BPP in biological samples?

Stability should be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: Assess the analyte's stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample processing time.

  • Long-Term Stability: Determine stability in the frozen state over a period that covers the expected storage time of study samples.

  • Stock Solution Stability: Confirm the stability of the analyte in the solvent used for stock and working solutions.

These stability assessments are typically performed by analyzing quality control (QC) samples at low and high concentrations and comparing the results to freshly prepared samples.

Experimental Protocols

LC-MS/MS Method for Quantification of m-BPP in Human Plasma

This protocol provides a general framework. Optimization and validation are required for specific applications.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of plasma, add 25 µL of internal standard working solution (e.g., 1-(3-Bromophenyl)piperazine-d8 in methanol).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE plate.

  • Wash the plate with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the plate under vacuum or positive pressure.

  • Elute the analyte and IS with 2 x 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (90:10, v/v).

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • MRM Transitions (Hypothetical):

    • m-BPP: 241.0 > 199.0 (Quantifier), 241.0 > 157.0 (Qualifier)

    • m-BPP-d8 (IS): 249.0 > 207.0

3. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the tables below.

Quantitative Data Summary

The following tables present typical acceptance criteria and hypothetical validation data for a bioanalytical method for m-BPP.

Table 1: Calibration Curve and Linearity

ParameterAcceptance CriteriaHypothetical Result
Calibration RangeAt least 3 orders of magnitude0.1 - 100 ng/mL
Regression ModelWeighted (1/x or 1/x²) linear regressionWeighted (1/x²) linear regression
Correlation Coefficient (r²)≥ 0.990.9985
Accuracy of Back-calculated ConcentrationsWithin ±15% of nominal (±20% at LLOQ)Pass

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Acceptance Criteria (Accuracy)Hypothetical Accuracy (%)Acceptance Criteria (Precision, %CV)Hypothetical Precision (%CV)
LLOQ0.180-120%98.5≤ 20%8.2
Low QC0.385-115%102.1≤ 15%6.5
Mid QC5.085-115%99.8≤ 15%4.8
High QC80.085-115%101.5≤ 15%3.9

Table 3: Recovery and Matrix Effect

ParameterQC LevelAcceptance CriteriaHypothetical Result
Extraction RecoveryLow, Mid, HighConsistent and reproducible85.2% (CV < 10%)
Matrix FactorLow, HighCV ≤ 15%1.03 (CV = 7.5%)
IS-Normalized Matrix FactorLow, HighCV ≤ 15%1.01 (CV = 4.2%)

Table 4: Stability

Stability TestConditionsAcceptance Criteria (% Deviation from Nominal)Hypothetical Result
Freeze-Thaw3 cycles, -20°C to RTWithin ±15%Pass
Bench-Top6 hours at Room TemperatureWithin ±15%Pass
Long-Term30 days at -80°CWithin ±15%Pass

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is acidify Acidify (4% H3PO4) add_is->acidify spe Solid-Phase Extraction acidify->spe elute Elute spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection (QqQ) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Concentration calibrate->quantify troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? start->recovery sensitivity Low Sensitivity? start->sensitivity ps_cause1 Check Mobile Phase pH peak_shape->ps_cause1 Tailing ps_cause2 Dilute Sample peak_shape->ps_cause2 Fronting ps_cause3 Check Injection Solvent peak_shape->ps_cause3 Distortion rec_cause1 Optimize Extraction pH recovery->rec_cause1 LLE rec_cause2 Optimize SPE Elution recovery->rec_cause2 SPE sens_cause1 Optimize MS Parameters sensitivity->sens_cause1 sens_cause2 Improve Sample Clean-up sensitivity->sens_cause2

References

Validation & Comparative

A Comparative Efficacy Analysis of 1-(3-Bromophenyl)piperazine and Other Phenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of 1-(3-Bromophenyl)piperazine and other structurally related phenylpiperazines, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Phenylpiperazines are a class of compounds known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and adrenergic receptors, making them a subject of interest in neuropharmacology and drug development.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a summary of available experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Pharmacological Data

The efficacy of a compound is determined by its binding affinity (often represented by the inhibition constant, Kᵢ) for a receptor and its functional activity upon binding (e.g., agonist, antagonist, or partial agonist activity, measured by parameters like EC₅₀ and Eₘₐₓ). The following table summarizes the available binding affinity data for key phenylpiperazines at various G-protein coupled receptors (GPCRs).

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Activity
1-(3-Bromophenyl)piperazine 5-HT ReceptorsData not available in reviewed literature. Qualitatively reported to inhibit ³H-5-HT binding.Data not available
1-(3-chlorophenyl)piperazine (mCPP) 5-HT₁ₐ130 - 360Agonist
5-HT₁ₑ100Agonist
5-HT₂ₐ32.1 - 1300Partial Agonist
5-HT₂ₑ28.8 - 910Antagonist
5-HT₂C3.4 - 400Agonist
5-HT₃~2400Agonist
α₁-adrenergic~4500-
α₂-adrenergic570-
1-(3-trifluoromethylphenyl)piperazine (TFMPP) 5-HT₁ₐ20 - 288Agonist
5-HT₁ₑ26Agonist
5-HT₁D120Agonist
5-HT₂ₐ215Weak Partial Agonist / Antagonist
5-HT₂C62Agonist
SERT121Releaser/Reuptake Inhibitor

Data compiled from multiple sources and may vary based on experimental conditions (e.g., tissue preparation, radioligand used). This table is for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the efficacy of phenylpiperazine compounds.

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a target receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT₂C)

  • Radioligand with known affinity for the receptor (e.g., [³H]-mesulergine)

  • Test compounds (1-(3-Bromophenyl)piperazine, mCPP, TFMPP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Non-specific binding inhibitor (e.g., 10 µM serotonin)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of a non-labeled ligand (non-specific binding inhibitor).

    • Competition Binding: Assay buffer, cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist at a specific GPCR.

Materials:

  • Cell membranes expressing the target receptor and associated G-proteins.

  • Test compounds.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Mixture: Prepare a reaction mixture containing cell membranes, GDP (to ensure G-proteins are in their inactive state), and the test compound at various concentrations.

  • Initiation: Add [³⁵S]GTPγS to the reaction mixture to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Counting: Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound (in counts per minute or similar units) against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve to the data.

    • Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) from the curve. The Eₘₐₓ is often expressed as a percentage of the response produced by a known full agonist.

Visualizations

Signaling Pathway

The diagram below illustrates a simplified signaling pathway for a Gq-coupled serotonin receptor, such as the 5-HT₂C receptor, which is a common target for phenylpiperazines. Agonist binding to the receptor activates the Gq alpha subunit, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Phenylpiperazine Phenylpiperazine (Agonist) GPCR 5-HT Receptor (GPCR) Phenylpiperazine->GPCR Binds G_Protein Gq Protein (α, β, γ subunits) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Simplified Gq-coupled GPCR signaling pathway.
Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the efficacy of different phenylpiperazine compounds using the assays described above.

Efficacy_Comparison_Workflow Start Compound Synthesis & Preparation (e.g., 1-(3-Br-Ph)P, mCPP) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay [³⁵S]GTPγS Functional Assay Start->Functional_Assay Ki_Calc Data Analysis: IC₅₀ → Ki Calculation Binding_Assay->Ki_Calc EC50_Calc Data Analysis: EC₅₀ & Eₘₐₓ Calculation Functional_Assay->EC50_Calc Comparison Comparative Analysis of Affinity (Ki) and Potency (EC₅₀) Ki_Calc->Comparison EC50_Calc->Comparison Conclusion Efficacy Conclusion & SAR Insights Comparison->Conclusion

Workflow for comparing phenylpiperazine efficacy.

References

A Comparative Analysis of 1-(3-Bromophenyl)piperazine and Other Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the serotonin receptor activity of 1-(3-Bromophenyl)piperazine alongside three alternative well-characterized serotonin receptor modulators: WAY-100635, Buspirone, and Ketanserin. Due to the limited availability of specific quantitative binding and functional data for 1-(3-Bromophenyl)piperazine in publicly accessible literature, data for the structurally similar compound meta-chlorophenylpiperazine (m-CPP) has been included as a reference point to provide a potential indication of its activity profile. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

Quantitative Data Comparison

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of the compared compounds at various serotonin (5-HT) receptor subtypes. This data has been compiled from multiple sources to provide a comprehensive overview.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT35-HT7
1-(3-Bromophenyl)piperazine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
meta-chlorophenylpiperazine (m-CPP) (for reference) ~360-1300~360-1300~360-1300~360-1300~360-1300Moderate AffinityData Not Available
WAY-100635 0.39[1]>100-fold selectivity vs 5-HT1A>100-fold selectivity vs 5-HT1A>100-fold selectivity vs 5-HT1A>100-fold selectivity vs 5-HT1A>100-fold selectivity vs 5-HT1AData Not Available
Buspirone High Affinity (Partial Agonist)[2][3]Low AffinityLow AffinityLow Affinity (Antagonist)[2]Low Affinity (Antagonist)[2]Data Not AvailableLow Affinity (Antagonist)[2]
Ketanserin 2400[4]Low AffinityLow Affinity3.5[5]High AffinityData Not AvailableData Not Available

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Serotonin Receptor Functional Activity (EC50/IC50, nM)

CompoundReceptorActionValue (nM)
1-(3-Bromophenyl)piperazine -Data Not AvailableData Not Available
meta-chlorophenylpiperazine (m-CPP) (for reference) 5-HT TransporterInhibitionIC50 = 230[6]
WAY-100635 5-HT1AAntagonistpA2 = 9.71[1]
Buspirone 5-HT1A (presynaptic)Full Agonist-
5-HT1A (postsynaptic)Partial Agonist-
Ketanserin 5-HT2AAntagonist-

Note: EC50 represents the concentration of a drug that gives half-maximal response. IC50 is the concentration of an inhibitor where the response is reduced by half.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of ligand binding, it is essential to visualize the downstream signaling pathways and the experimental workflows used to assess them.

Signaling Pathways

G cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling Agonist_1A 5-HT1A Agonist (e.g., Buspirone - partial) Receptor_1A 5-HT1A Receptor Gi_Go Gi/o Protein AC Adenylyl Cyclase cAMP cAMP PKA Protein Kinase A CREB CREB Gene Gene Transcription GIRK GIRK Channel K_efflux K+ Efflux Hyperpolarization Hyperpolarization Agonist_2A 5-HT2A Agonist Receptor_2A 5-HT2A Receptor Gq_G11 Gq/G11 Protein PLC Phospholipase C PIP2 PIP2 IP3 IP3 DAG DAG Ca_release Ca2+ Release from ER PKC Protein Kinase C Cellular_Response Cellular Response

Experimental Workflows

G cluster_binding Radioligand Binding Assay Workflow cluster_functional Calcium Flux Assay Workflow start_binding Start prep_membranes Prepare cell membranes expressing receptor incubate Incubate membranes with radioligand and test compound separate Separate bound and free radioligand (filtration) quantify Quantify radioactivity analyze_binding Analyze data to determine Ki end_binding End start_functional Start plate_cells Plate cells expressing receptor load_dye Load cells with calcium-sensitive dye add_compound Add test compound (antagonist) add_agonist Add agonist measure_fluorescence Measure fluorescence change analyze_functional Analyze data to determine IC50/EC50 end_functional End

Experimental Protocols

Radioligand Binding Assay (for 5-HT1A Receptor)

This protocol is a standard method for determining the binding affinity of a test compound to the 5-HT1A receptor.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

  • Test Compound: 1-(3-Bromophenyl)piperazine or other compounds of interest.

  • Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of approximately 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Cell membranes, [³H]8-OH-DPAT (at a concentration near its Kd, e.g., 1-2 nM), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]8-OH-DPAT, and a high concentration of serotonin.

    • Test Compound: Cell membranes, [³H]8-OH-DPAT, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay (for 5-HT2A Receptor)

This functional assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by monitoring changes in intracellular calcium levels.

Materials:

  • Cells: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Serotonin (5-HT).

  • Test Compound: 1-(3-Bromophenyl)piperazine or other compounds of interest.

  • Fluorescence Plate Reader: Equipped with an injector.

Procedure:

  • Cell Plating: Seed the HEK293-5HT2A cells into a black-walled, clear-bottom 96-well plate and grow overnight.

  • Dye Loading: Remove the growth medium and add the Fluo-4 AM loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition (for antagonist testing): Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Use the injector to add a pre-determined concentration of serotonin (typically the EC80) to stimulate the receptor. Simultaneously, begin measuring the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

  • Data Analysis: Determine the peak fluorescence response for each well. For agonist testing, plot the response against the log concentration of the test compound to determine the EC50. For antagonist testing, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Conclusion

This guide provides a framework for comparing the activity of 1-(3-Bromophenyl)piperazine and other modulators at serotonin receptors. While direct quantitative data for 1-(3-Bromophenyl)piperazine remains elusive, the provided information on the structurally related compound m-CPP, along with data for established serotonin receptor ligands, offers a valuable comparative context. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to further characterize the pharmacological profile of 1-(3-Bromophenyl)piperazine and other novel compounds targeting the serotonergic system. Further experimental investigation is necessary to fully elucidate the specific binding and functional properties of 1-(3-Bromophenyl)piperazine.

References

Comparative Cross-Reactivity Profiling of 1-(3-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity analysis of 1-(3-Bromophenyl)piperazine hydrochloride, a substituted phenylpiperazine derivative. Phenylpiperazine compounds are a well-established class of molecules known to interact with a range of central nervous system targets, particularly serotonin and dopamine receptors. Understanding the selectivity and off-target binding profile of this compound is critical for the accurate interpretation of experimental results and for the advancement of drug discovery programs.

This document presents a comparative analysis of the binding affinities of this compound and selected alternative compounds against a panel of aminergic G-protein coupled receptors (GPCRs) and transporters. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support researchers in their evaluation of this compound.

Comparative Binding Affinity Analysis

The following table summarizes the inhibitory constants (Ki) of 1-(3-Bromophenyl)piperazine and several alternative arylpiperazine compounds against a panel of serotonin (5-HT), dopamine (D), and adrenergic (α) receptors, as well as the serotonin transporter (SERT). Lower Ki values are indicative of higher binding affinity.

Target1-(3-Bromophenyl)piperazine Ki (nM)WAY-100635 Ki (nM)Buspirone Ki (nM)TFMPP Ki (nM)mCPP Ki (nM)
Serotonin Receptors
5-HT1AData Not Available0.39[1]High Affinity[2][3]288-1950[4]High Affinity[5][6]
5-HT1BData Not Available30-132[4]High Affinity[5][6]
5-HT1DData Not Available282[4]High Affinity[5][6]
5-HT2AData Not Available160-269[4]High Affinity[5][6]
5-HT2BData Not AvailableHigh Affinity[5][6]
5-HT2CData Not Available62[4]High Affinity[5][6]
5-HT3Data Not Available2373[4]High Affinity[5][6]
5-HT7Data Not AvailableHigh Affinity[5][6]
Dopamine Receptors
D2Data Not Available940[1]Moderate Affinity[2]
D3Data Not Available370[1]
D4Data Not Available16[1]
Adrenergic Receptors
α1Data Not AvailablepIC50 = 6.6[1]Some Affinity[5]
α2Data Not AvailableSome Affinity[5]
Transporters
SERTData Not AvailableEC50 = 121[4]High Affinity[5][6]

Note: Specific Ki values for 1-(3-Bromophenyl)piperazine were not publicly available in the searched databases at the time of this guide's compilation. Researchers are encouraged to determine these values experimentally or consult specialized screening services such as the NIMH Psychoactive Drug Screening Program (PDSP).[7][8][9][10][11][12]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific GPCR, such as a serotonin or dopamine receptor.

Materials:

  • Membrane Preparation: Homogenized cell membranes or brain tissue expressing the receptor of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]WAY-100635 for 5-HT1A receptors).

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with specific ion concentrations (e.g., MgCl₂) optimized for the receptor.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Thaw and dilute the membrane preparation to a predetermined optimal protein concentration in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay for Functional Activity Assessment

This protocol outlines a method to assess the functional activity (agonist or antagonist) of a test compound at a Gq-coupled GPCR, which signals through the release of intracellular calcium.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably or transiently expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or another physiological buffer.

  • Test Compound: this compound or other compounds of interest.

  • Reference Agonist and Antagonist: Known agonist and antagonist for the target receptor.

  • Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence intensity.

Procedure:

  • Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C, protected from light.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the wells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known reference agonist.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time using the plate reader. The signal will increase as intracellular calcium levels rise.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the concentration of the test compound to determine the EC50 value (the concentration that elicits a half-maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist-induced response against the concentration of the test compound to determine the IC50 value (the concentration that inhibits the agonist response by 50%).

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways potentially modulated by 1-(3-Bromophenyl)piperazine and a generalized workflow for its cross-reactivity profiling.

G General Workflow for Cross-Reactivity Profiling cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Functional Assays cluster_3 Data Analysis Compound 1-(3-Bromophenyl)piperazine HCl Stock Solution Binding_Assay Radioligand Binding Assays (e.g., 5-HT, DA, Adrenergic Receptors) Compound->Binding_Assay Test Compound Functional_Assay Calcium Flux or cAMP Assays (for selected primary hits) Binding_Assay->Functional_Assay Prioritize Targets Data_Analysis Determine Ki, EC50, IC50 Generate Selectivity Profile Functional_Assay->Data_Analysis Quantitative Data

Caption: A generalized experimental workflow for profiling the cross-reactivity of a test compound.

G Simplified 5-HT1A Receptor Signaling Pathway Ligand 5-HT or Agonist Receptor 5-HT1A Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP cAMP Production AC->cAMP PKA PKA Activity cAMP->PKA K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: A simplified diagram of the canonical Gi/o-coupled 5-HT1A receptor signaling cascade.

G Simplified Dopamine D2 Receptor Signaling Pathway Ligand Dopamine or Agonist Receptor D2 Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP Production AC->cAMP PKA PKA Activity cAMP->PKA

Caption: A simplified diagram of the canonical Gi/o-coupled Dopamine D2 receptor signaling cascade.

References

Navigating the Nuances of Bromination: A Comparative Guide to the Structure-Activity Relationship of Brominated Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of brominated phenylpiperazine derivatives, a class of compounds with significant therapeutic potential, by delving into their structure-activity relationships (SAR). Through a systematic presentation of experimental data, detailed protocols, and visual pathway diagrams, this document aims to illuminate the impact of bromine substitution on the pharmacological profile of these versatile molecules.

The phenylpiperazine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, known to interact with a variety of G-protein coupled receptors (GPCRs), including crucial neurotransmitter receptors like serotonin and dopamine.[1][2] The addition of a bromine atom to the phenyl ring can significantly alter a compound's affinity, selectivity, and functional activity at these receptors. This guide will explore these modifications, offering a clear comparison of various brominated derivatives.

Quantitative Analysis of Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, IC50) of several brominated phenylpiperazine derivatives for key serotonin (5-HT) and dopamine (D) receptors. This data, extracted from various pharmacological studies, allows for a direct comparison of the impact of bromine substitution patterns and other structural modifications.

Table 1: Binding Affinities of Brominated Phenylpiperazine Derivatives at Serotonin Receptors

CompoundSubstitution Pattern5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)Reference
1-(4-Bromophenyl)piperazine4-BromoData not readily availableData not readily availableData not readily available[1]
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP)4-Bromo, 2,5-DimethoxyNot reported to be a primary targetPotent interactions expected, but quantitative data is limitedData not readily available[3]
FG-7 (4,5-Dihydrothiazol-2-yl)phenylpiperazine derivative--High Affinity[4]
FG-18 (4,5-Dihydrothiazol-2-yl)phenylpiperazine derivative--High Affinity & Selectivity[4]

Table 2: Binding Affinities of Brominated Phenylpiperazine Derivatives at Dopamine Receptors

CompoundSubstitution PatternD2 (Ki, nM)D3 (Ki, nM)D3 vs. D2 SelectivityReference
1-(4-Bromophenyl)-4-ethylpiperazine4-Bromo, N-ethylProjected to bind, but specific data is unavailableProjected to bind, but specific data is unavailable-[1]
Compound 6a 3-thiophenephenyl and 4-thiazolylphenyl fluoride substituted N-phenylpiperazine analog~10,000~20~500-fold[5][6]

Deciphering the Structure-Activity Relationship

The data presented above highlights several key SAR trends for brominated phenylpiperazine derivatives:

  • Position of Bromine: The placement of the bromine atom on the phenyl ring is a critical determinant of receptor affinity and selectivity. While comprehensive data for a wide range of brominated isomers is not compiled in a single source, the available information suggests that substitutions at the 4-position of the phenyl ring are common in compounds targeting monoamine receptors.[1][3]

  • Additional Substituents: The presence of other functional groups on the phenyl ring, such as methoxy groups in 2C-B-BZP, can dramatically alter the pharmacological profile.[3] These groups can influence the molecule's electronic properties and steric interactions with the receptor binding pocket.

  • N-Substituents on the Piperazine Ring: Modification at the N4 position of the piperazine ring significantly impacts activity. For example, the addition of an ethyl group in 1-(4-Bromophenyl)-4-ethylpiperazine is expected to modulate its affinity for dopamine receptors compared to the parent compound, 1-(4-bromophenyl)piperazine.[1] Long-chain arylpiperazines are a valuable source of 5-HT1A receptor ligands.[4][7]

  • Bitopic Binding: For some derivatives, particularly those targeting D3 dopamine receptors, a "bitopic" binding mode has been proposed. This involves the ligand interacting with both the primary binding site (orthosteric site) and a secondary binding pocket, leading to enhanced affinity and selectivity.[5][6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Radioligand Binding Assays

This technique is fundamental for determining the affinity of a compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from its receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from stably transfected HEK or CHO cells) are prepared.[5]

  • Incubation: The membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]-8-hydroxy-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.[5]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Functional Assays

These assays are essential for evaluating the pharmacological effects of a compound in a living organism.

Example: L-dopa-dependent Abnormal Involuntary Movement (AIM) Inhibition Assay

Objective: To assess the potential of a D3 dopamine receptor selective ligand to reduce levodopa-induced dyskinesia in a rat model of Parkinson's disease.[5][6]

Protocol:

  • Animal Model: Unilateral 6-hydroxydopamine (6-OHDA) lesioned rats (a model of hemiparkinsonianism) are used.

  • Drug Administration: The test compound is administered to the rats prior to the administration of L-dopa.

  • Behavioral Observation: The animals are observed for the presence and severity of abnormal involuntary movements (AIMs), which are scored by a trained observer.

  • Data Analysis: The reduction in AIMs scores in the presence of the test compound is compared to a vehicle control group to determine the compound's efficacy.

Visualizing Molecular Interactions and Workflows

To further clarify the complex relationships and processes involved, the following diagrams have been generated using Graphviz.

G cluster_receptor Target Receptor (e.g., Dopamine D3) cluster_cell Cellular Response Ligand Brominated Phenylpiperazine Orthosteric Orthosteric Binding Site Ligand->Orthosteric Primary Interaction Secondary Secondary Binding Pocket Ligand->Secondary Bitopic Interaction (for some derivatives) Receptor GPCR Signaling Downstream Signaling Cascade Receptor->Signaling Activation/Antagonism Effect Pharmacological Effect Signaling->Effect

Caption: Proposed bitopic binding mechanism of certain brominated phenylpiperazine derivatives at a GPCR.

G start Start: Synthesized Brominated Phenylpiperazine Derivatives in_vitro In Vitro Screening (Radioligand Binding Assays) start->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection in_vivo In Vivo Testing (e.g., Animal Models of Disease) lead_selection->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A typical workflow for the preclinical evaluation of novel brominated phenylpiperazine derivatives.

References

A Comparative Analysis of 1-(3-Bromophenyl)piperazine and its Para-Substituted Isomer for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis, physicochemical properties, and potential biological activities of 1-(3-Bromophenyl)piperazine and 1-(4-Bromophenyl)piperazine, complete with detailed experimental protocols and comparative data.

This guide provides a detailed comparative analysis of the meta- and para-substituted isomers of bromophenylpiperazine, 1-(3-Bromophenyl)piperazine and 1-(4-Bromophenyl)piperazine. These compounds are of significant interest in medicinal chemistry as scaffolds for the development of novel therapeutics, particularly for central nervous system disorders. The position of the bromine atom on the phenyl ring can significantly influence the physicochemical properties, synthesis, and biological activity of these molecules. This document aims to provide a comprehensive resource for researchers by presenting a side-by-side comparison of their properties, detailed experimental protocols for their synthesis and biological evaluation, and a discussion of their potential as drug candidates.

Physicochemical Properties

The substitution pattern of the bromine atom on the phenyl ring imparts subtle but distinct differences in the physicochemical properties of the two isomers. These properties can influence their solubility, membrane permeability, and ultimately their pharmacokinetic profiles.

Property1-(3-Bromophenyl)piperazine1-(4-Bromophenyl)piperazine
Molecular Formula C₁₀H₁₃BrN₂C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol 241.13 g/mol
Appearance Light yellow to brown solid-liquid mixtureWhite to off-white crystalline powder
Melting Point Not available91-95 °C[1]
Boiling Point 121-123°C/0.5mmNot available
Density 1.386±0.06 g/cm³ (Predicted)1.386±0.06 g/cm³ (Predicted)[2]
pKa 8.92±0.10 (Predicted)8.88±0.10 (Predicted)
CAS Number 31197-30-566698-28-0

Synthesis of Isomers

The synthesis of both 1-(3-Bromophenyl)piperazine and 1-(4-Bromophenyl)piperazine can be efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction. This method offers a versatile and high-yielding approach for the formation of the C-N bond between the respective bromobenzene and piperazine.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-3-iodobenzene or 1-bromo-4-iodobenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add the corresponding bromobenzene (1 equivalent) and piperazine (1.2 equivalents) to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Bromobenzene 1-Bromo-3-iodobenzene or 1-Bromo-4-iodobenzene Reaction Buchwald-Hartwig Amination Bromobenzene->Reaction Piperazine Piperazine Piperazine->Reaction PdOAc2 Pd(OAc)₂ PdOAc2->Reaction XPhos XPhos XPhos->Reaction NaOtBu NaOtBu (Base) NaOtBu->Reaction Toluene Toluene (Solvent) Toluene->Reaction Heat 100 °C Heat->Reaction Product 1-(3-Bromophenyl)piperazine or 1-(4-Bromophenyl)piperazine Reaction->Product

Fig. 1: Buchwald-Hartwig Amination Workflow.

Comparative Biological Activity

Arylpiperazine derivatives are well-known for their interactions with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors. The position of the substituent on the phenyl ring can significantly impact receptor affinity and selectivity. While direct comparative studies on 1-(3-Bromophenyl)piperazine and 1-(4-Bromophenyl)piperazine are limited in publicly available literature, inferences can be drawn from related compounds. The para-substituted isomer, 1-(4-Bromophenyl)piperazine, is a known intermediate in the synthesis of antipsychotic and antidepressant drugs, suggesting its interaction with relevant CNS targets. The meta-substituted isomer, 1-(3-Bromophenyl)piperazine, has been reported to show inhibition of serotonin-3H binding to rat brain membranes in vitro.

To provide a framework for the direct comparison of these isomers, detailed protocols for key biological assays are provided below.

Experimental Protocol: Receptor Binding Assay (Radioligand Displacement)

This protocol can be adapted for various serotonin and dopamine receptor subtypes using commercially available radioligands and cell lines expressing the target receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human receptor of interest (e.g., 5-HT₁A, D₂)

  • Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Spiperone for D₂)

  • Test compounds: 1-(3-Bromophenyl)piperazine and 1-(4-Bromophenyl)piperazine

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)

  • Non-specific binding control (e.g., 10 µM serotonin for 5-HT₁A, 10 µM haloperidol for D₂)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for each compound.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Buffers AssaySetup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Wells Start->AssaySetup Incubation Incubate at Room Temperature AssaySetup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding, IC₅₀, and Ki values Counting->Analysis

Fig. 2: Receptor Binding Assay Workflow.

Comparative In Vitro ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is crucial for predicting their in vivo behavior. The following are key in vitro assays that can be used to compare the ADME profiles of 1-(3-Bromophenyl)piperazine and 1-(4-Bromophenyl)piperazine.

Experimental Protocol: Metabolic Stability in Liver Microsomes

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Test compounds

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compounds with HLM in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points, quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

G Start Prepare Incubation Mixture: - Liver Microsomes - Test Compound - Buffer PreIncubation Pre-incubate at 37°C Start->PreIncubation ReactionStart Initiate Reaction with NADPH Regenerating System PreIncubation->ReactionStart TimeSampling Collect Samples at Different Time Points ReactionStart->TimeSampling Quenching Quench Reaction with Acetonitrile TimeSampling->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis Calculation Determine t₁/₂ and CLᵢₙₜ Analysis->Calculation

Fig. 3: Metabolic Stability Assay Workflow.

Conclusion

This guide provides a foundational comparison of 1-(3-Bromophenyl)piperazine and its para-isomer. While their physicochemical properties are similar, the positional difference of the bromine atom is expected to lead to distinct biological activity profiles. The provided experimental protocols for synthesis and biological evaluation offer a clear path for researchers to conduct a direct comparative analysis. Such studies are essential to elucidate the structure-activity relationships of this important class of compounds and to guide the design of future drug candidates with improved efficacy and selectivity. Further research is warranted to generate the comparative biological and pharmacokinetic data necessary for a complete understanding of these two isomers.

References

In-Vivo Validation of In-Vitro Findings for 1-(3-Bromophenyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro and potential in-vivo effects of 1-(3-Bromophenyl)piperazine, a substituted arylpiperazine compound of interest in neuropharmacological research. Due to a lack of direct in-vivo validation studies for this specific molecule, this document leverages available in-vitro data for 1-(3-Bromophenyl)piperazine and compares it with the well-documented in-vitro and in-vivo findings for its close structural analogs, meta-chlorophenylpiperazine (m-CPP) and trifluoromethylphenylpiperazine (TFMPP). This comparative approach aims to provide a predictive framework for the in-vivo activity of 1-(3-Bromophenyl)piperazine and to highlight the existing research gap, thereby encouraging further investigation.

Data Presentation: In-Vitro vs. In-Vivo Effects

The following tables summarize the available quantitative and qualitative data for 1-(3-Bromophenyl)piperazine and its analogs.

Table 1: In-Vitro Serotonergic Activity

CompoundTargetAssayResultReference
1-(3-Bromophenyl)piperazine Serotonin ReceptorInhibition of [3H]serotonin bindingInhibition observed[1]
m-Chlorophenylpiperazine (m-CPP)Serotonin ReleaseEndogenous serotonin release from rat hypothalamic slicesPotent, dose-dependent release[2]
m-Trifluoromethylphenylpiperazine (TFMPP)Serotonin ReleaseEndogenous serotonin release from rat hypothalamic slicesPotent, dose-dependent release[2]
m-CPP5-HT1C ReceptorReceptor ActivationAgonist activity[3]
TFMPPSerotonin ReceptorInhibition of [3H]serotonin bindingInhibition observed[4]

Table 2: In-Vivo Neurochemical and Behavioral Effects (Analogs)

CompoundMethodBrain RegionEffectSpeciesReference
m-CPPSocial Interaction TestHippocampusAnxiogenic-like effectRat[3]
m-CPPBehavioral Observation-Hypophagic and anxiogenic-like effectsRat
TFMPPSerotonin TurnoverWhole BrainDecreased 5-HIAA concentrationRat

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In-Vitro: Radioligand Binding Assay

Objective: To determine the binding affinity of a compound to specific neurotransmitter receptors.

Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration.[5][6]

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]serotonin), and varying concentrations of the test compound (1-(3-Bromophenyl)piperazine or analogs).

    • Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.[5]

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.[5]

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to determine the affinity of the compound for the receptor.[7]

In-Vivo: Microdialysis

Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of a living animal.

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Implant a guide cannula stereotaxically into the target brain region (e.g., hippocampus, prefrontal cortex).[8][9]

    • Secure the cannula to the skull with dental cement and allow the animal to recover.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[8]

    • Allow for an equilibration period to obtain a stable baseline of neurotransmitter levels.

  • Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after administration of the test compound.[8]

  • Neurotransmitter Analysis:

    • Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) and their metabolites in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.[8]

  • Data Analysis:

    • Express the neurotransmitter concentrations in the post-drug samples as a percentage of the baseline levels to determine the effect of the compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Serotonin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin_or_Ligand Serotonin or 1-(3-Bromophenyl)piperazine Serotonin_Receptor Serotonin Receptor (GPCR) Serotonin_or_Ligand->Serotonin_Receptor Binds to G_Protein G-Protein (Gq/G11 or Gi/o) Serotonin_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector_Enzyme->Second_Messengers Generates Cellular_Response Cellular Response Second_Messengers->Cellular_Response Leads to

Caption: Serotonin Receptor Signaling Cascade.

G In-Vitro vs. In-Vivo Validation Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies Receptor_Binding Receptor Binding Assays (Determine Ki) Data_Comparison Data Comparison and Validation Receptor_Binding->Data_Comparison Functional_Assays Functional Assays (e.g., Second Messenger) Functional_Assays->Data_Comparison Microdialysis Microdialysis (Measure Neurotransmitter Levels) Microdialysis->Data_Comparison Behavioral_Studies Behavioral Studies (e.g., Anxiety, Locomotion) Behavioral_Studies->Data_Comparison Hypothesis Hypothesis Generation: 1-(3-Bromophenyl)piperazine modulates serotonergic activity Hypothesis->Receptor_Binding Hypothesis->Functional_Assays Conclusion Conclusion on In-Vivo Efficacy and Mechanism Data_Comparison->Conclusion Validated Mechanism of Action

Caption: Workflow for In-Vivo Validation.

Conclusion and Future Directions

The available in-vitro evidence suggests that 1-(3-Bromophenyl)piperazine interacts with the serotonergic system. Based on the data from its close analogs, m-CPP and TFMPP, it is plausible to hypothesize that 1-(3-Bromophenyl)piperazine may also modulate serotonin release and exhibit behavioral effects in-vivo. However, the absence of direct in-vivo studies on 1-(3-Bromophenyl)piperazine represents a significant knowledge gap.

Future research should prioritize conducting in-vivo experiments, such as microdialysis and behavioral paradigms in rodent models, to directly validate the in-vitro findings for 1-(3-Bromophenyl)piperazine. Such studies are essential to fully characterize its pharmacological profile, determine its potential as a research tool or therapeutic agent, and to understand its mechanism of action within a complex biological system. This comparative guide serves as a foundation for designing these critical next steps in the investigation of this compound.

References

A Researcher's Guide to Experimental Reproducibility with 1-(3-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative overview of the factors influencing the reproducibility of experiments using 1-(3-Bromophenyl)piperazine hydrochloride, a common arylpiperazine derivative. We will explore its performance in the context of common alternatives and provide detailed experimental data and protocols to ensure consistency in your research.

Introduction to this compound

1-(3-Bromophenyl)piperazine is a chemical compound frequently utilized in neuropharmacological research.[1][2][3] As a phenylpiperazine derivative, it is primarily investigated for its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[4][5][6] The hydrochloride salt form is often used to improve solubility and stability. Ensuring the reproducibility of experiments with this compound requires careful consideration of its chemical properties, the selection of appropriate experimental assays, and meticulous adherence to standardized protocols.

Factors that critically influence experimental reproducibility include the purity of the compound, its stability under storage and experimental conditions, and the specifics of the assay protocol.[7][8][9]

Comparison with Alternative Compounds

The selection of a compound for a specific experiment often involves comparing its binding affinity (Ki) and functional activity (EC50, IC50) with other known ligands. While specific quantitative data for this compound is not as prevalent in publicly available literature as for some alternatives, we can compare it to other commonly used 5-HT1A receptor ligands. The 5-HT1A receptor is a frequent target for phenylpiperazine compounds.[10][11][12]

Table 1: Comparison of Binding Affinities (Ki) for Selected 5-HT1A Receptor Ligands

CompoundKi (nM)Receptor SourceRadioligand
8-OH-DPAT 0.6Human Recombinant[3H]8-OH-DPAT
Serotonin 1.8Human Recombinant[3H]8-OH-DPAT
WAY-100635 0.9Rat Cortex[3H]8-OH-DPAT
Pindolol 34Human Recombinant[3H]WAY-100635
Spiperone 1.3Human Recombinant[3H]8-OH-DPAT

Data sourced from multiple studies and presented for comparative purposes.[12][13] Absolute values can vary based on experimental conditions.

Table 2: Comparison of Functional Activity (IC50) for Selected 5-HT1A Receptor Ligands

CompoundIC50 (nM)Assay Type
8-OH-DPAT 0.6Radioligand Binding
Serotonin 1.8Radioligand Binding
Ketanserin 2400Radioligand Binding

This table shows the concentration of a compound that inhibits 50% of the specific binding of a radioligand.[12] Data is from assays using [3H]8-OH-DPAT as the radioligand.

Key Experimental Protocols

Reproducibility is fundamentally tied to the consistency of the experimental methodology. Below are detailed protocols for two key assays used to characterize compounds like this compound.

Protocol 1: Competitive Radioligand Binding Assay for 5-HT1A Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue like rat hippocampus.[13]

  • Radioligand: A tritiated 5-HT1A receptor ligand such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).[13]

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM Serotonin).[13]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membranes or prepare fresh membranes by homogenizing tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet with fresh assay buffer and centrifuge again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.[13]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its dissociation constant, Kd), and the membrane preparation.[13]

    • Non-specific Binding: Add assay buffer, radioligand, membrane preparation, and the non-specific binding control.[13]

    • Test Compound Wells: Prepare serial dilutions of the test compound. Add the diluted compound, radioligand, and membrane preparation to these wells.[13]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12][13]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[13]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol 2: [35S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to the receptor, providing information on the efficacy of a ligand (i.e., whether it is an agonist, antagonist, or inverse agonist).

Objective: To determine the functional potency (EC50) and efficacy of a test compound at the 5-HT1A receptor.

Materials:

  • Receptor Source: Rat hippocampal membranes or other suitable preparations.[14]

  • Radioligand: [35S]GTPγS.

  • Reagents: GDP, unlabeled GTPγS (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl2, 100 mM NaCl, pH 7.4.[14]

  • Test Compound: this compound or other compounds of interest.

Procedure:

  • Incubation Mixture: In a 96-well plate, combine the membrane preparation (typically 25 µg/mL), [35S]GTPγS (e.g., 0.8 nM), GDP (e.g., 30 µM), and increasing concentrations of the test compound in the assay buffer.[14]

  • Non-specific Binding: A set of wells should contain a high concentration of unlabeled GTPγS (e.g., 100 µM) to determine non-specific binding.[14]

  • Incubation: Incubate the reaction mixture for 90 minutes at 36°C.[14]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold 50 mM Tris-HCl buffer.[14]

  • Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.[14]

  • Data Analysis:

    • Plot the specific [35S]GTPγS binding against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams illustrate a typical workflow and a key signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Membrane Preparation (Receptor Source) incubation Incubate Membranes with Ligands in 96-well Plate prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubation filtration Filtration to Separate Bound vs. Unbound Ligand incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Dose-Response Curve calc_specific->plot_curve det_ic50 Determine IC50/EC50 plot_curve->det_ic50 calc_ki Calculate Ki (Cheng-Prusoff) det_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

ligand 5-HT1A Agonist (e.g., Phenylpiperazine) receptor 5-HT1A Receptor (GPCR) ligand->receptor Binds & Activates g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase response Decreased Neuronal Excitability camp->response Leads to

Caption: Simplified 5-HT1A receptor signaling pathway.[11]

Conclusion

The reproducibility of experiments involving this compound is contingent on a clear understanding of the factors that can introduce variability. By utilizing highly pure and stable compounds, selecting appropriate and well-characterized alternatives for comparison, and adhering to detailed, standardized protocols, researchers can enhance the reliability and consistency of their findings. The data and methodologies presented in this guide serve as a foundational resource for designing and executing robust experiments in the field of neuropharmacology.

References

Benchmarking 1-(3-Bromophenyl)piperazine Against Known Serotonin Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research and drug development, the intricate network of serotonin (5-HT) receptors presents a constellation of targets for therapeutic intervention. The diverse physiological and pathological roles of these receptors necessitate a thorough characterization of novel ligands. This guide provides a comparative analysis of 1-(3-Bromophenyl)piperazine against a panel of well-established serotonin receptor ligands: WAY-100635, CGS-12066B, SB-224289, and DOI hydrochloride. The objective is to benchmark the binding affinity and functional profile of 1-(3-Bromophenyl)piperazine, offering researchers a comprehensive reference for its potential utility in targeting specific serotonin receptor subtypes.

While literature indicates that 1-(3-Bromophenyl)piperazine inhibits the binding of radiolabeled serotonin to rat brain membranes, specific quantitative data on its binding affinity (Kᵢ) for various serotonin receptor subtypes remains to be extensively characterized. This guide, therefore, focuses on presenting the available data for the known ligands to establish a robust comparative framework.

Comparative Analysis of Serotonin Receptor Ligand Binding Affinities

The following table summarizes the binding affinities (Kᵢ in nM) of the selected reference ligands across a range of human serotonin receptor subtypes. This data, compiled from various in vitro radioligand binding assays, allows for a direct comparison of the potency and selectivity of each compound.

Receptor SubtypeWAY-100635 (Antagonist)CGS-12066B (Agonist)SB-224289 (Antagonist/Inverse Agonist)DOI hydrochloride (Agonist)
5-HT₁A 0.39 nM[1][2]IC₅₀ = 876 nM[3]>60-fold selectivity for 5-HT₁B-
5-HT₁B -IC₅₀ = 51 nM[3]pKᵢ = 8.2-
5-HT₁D -pEC₅₀ = 7.11[4]>60-fold selectivity for 5-HT₁B-
5-HT₂A >100-fold selectivity for 5-HT₁A[5]->60-fold selectivity for 5-HT₁B0.7 nM[6]
5-HT₂B ---20 nM[6]
5-HT₂C >100-fold selectivity for 5-HT₁A[5]pEC₅₀ = 4.05[4]>60-fold selectivity for 5-HT₁B2.4 nM[6]

Note: IC₅₀ and pEC₅₀ values are also included where Kᵢ values were not available. pKᵢ can be converted to Kᵢ using the formula: Kᵢ = 10(-pKᵢ) M. For SB-224289, a pKᵢ of 8.2 corresponds to a Kᵢ of approximately 6.3 nM.

Signaling Pathways and Experimental Workflows

To understand the functional implications of ligand binding, it is crucial to consider the downstream signaling pathways activated by different serotonin receptor subtypes. The following diagrams, generated using Graphviz, illustrate these pathways and the general workflows for key experimental assays used to characterize ligand activity.

G Serotonin Receptor Signaling Pathways cluster_0 5-HT₁/₅ Family (Gᵢ/ₒ-coupled) cluster_1 5-HT₂ Family (Gₒ-coupled) cluster_2 5-HT₄/₆/₇ Family (Gₛ-coupled) HT1A 5-HT₁A Gi Gαᵢ/ₒ HT1A->Gi AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec HT2A 5-HT₂A Gq Gαₒ HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc HT7 5-HT₇ Gs Gαₛ HT7->Gs AC_act Adenylate Cyclase (Activation) Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc

Figure 1: Simplified signaling pathways of major serotonin receptor families.

G Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation (from cells or tissue expressing receptor) incubate Incubation - Radioligand (e.g., [³H]-ligand) - Competing non-labeled ligand (e.g., 1-(3-Bromophenyl)piperazine) - Membrane preparation prep->incubate filter Rapid Filtration (to separate bound and free radioligand) incubate->filter wash Washing (to remove non-specifically bound radioligand) filter->wash count Scintillation Counting (to quantify bound radioactivity) wash->count analyze Data Analysis (determine IC₅₀ and calculate Kᵢ) count->analyze

Figure 2: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reproducible and comparable data. Below are outlines for the key assays used to characterize the pharmacological properties of serotonin receptor ligands.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a specific receptor by quantifying the displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the target serotonin receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in a final volume of 200-250 µL:

    • A fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors).

    • A range of concentrations of the unlabeled competitor ligand (e.g., 1-(3-Bromophenyl)piperazine).

    • A defined amount of the membrane preparation.

  • Non-specific binding is determined in the presence of a high concentration of a known saturating ligand (e.g., 10 µM serotonin).

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to minimize non-specific binding.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The binding affinity (Kᵢ) of the competitor ligand is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), a second messenger involved in the signaling of Gₛ- and Gᵢ/ₒ-coupled receptors.

1. Cell Culture and Treatment:

  • Cells stably expressing the serotonin receptor of interest (e.g., CHO or HEK293 cells) are seeded in 96- or 384-well plates.

  • For Gᵢ/ₒ-coupled receptors, cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and then stimulated with forskolin to elevate basal cAMP levels.

  • The cells are then treated with varying concentrations of the test compound.

2. Cell Lysis and cAMP Detection:

  • After incubation, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP is measured using a variety of methods, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer (FRET).

    • AlphaScreen: A bead-based assay that generates a chemiluminescent signal.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay.

3. Data Analysis:

  • For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is determined.

  • For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the concentration of the antagonist that inhibits 50% of the agonist response (IC₅₀) is calculated. The antagonist affinity (Kₑ) can then be determined using the Gaddum equation.

Calcium Flux Functional Assay

This assay is used to assess the activity of ligands at Gₒ-coupled receptors, which signal through the release of intracellular calcium.

1. Cell Preparation and Dye Loading:

  • Cells expressing the target Gₒ-coupled serotonin receptor (e.g., 5-HT₂A) are plated in a 96- or 384-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) that exhibits an increase in fluorescence upon binding to calcium. Probenecid may be added to prevent the dye from being extruded from the cells.

2. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • The test compound is added to the wells, and the fluorescence intensity is measured over time to monitor changes in intracellular calcium concentration.

3. Data Analysis:

  • The increase in fluorescence intensity is proportional to the increase in intracellular calcium.

  • The concentration of the agonist that produces 50% of the maximal calcium response (EC₅₀) is determined.

  • For antagonists, the assay is performed in the presence of a known agonist, and the IC₅₀ value is determined.

Conclusion

This guide provides a foundational framework for comparing 1-(3-Bromophenyl)piperazine with established serotonin receptor ligands. The provided tables and diagrams offer a clear overview of the binding profiles and signaling mechanisms of these compounds. While comprehensive data for 1-(3-Bromophenyl)piperazine is currently limited, the detailed experimental protocols outlined here provide a clear path for its further characterization. Future studies employing these methodologies will be crucial in elucidating the specific serotonergic activity of 1-(3-Bromophenyl)piperazine and determining its potential as a valuable research tool or therapeutic candidate.

References

Unveiling the Binding Profile of 1-(3-Bromophenyl)piperazine on Serotonin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding characteristics of 1-(3-Bromophenyl)piperazine and other key reference compounds at serotonin (5-HT) receptors. The data presented is crucial for researchers investigating novel serotonergic ligands and for professionals in the field of drug discovery and development.

Comparative Binding Affinities at Serotonin Receptors

The binding affinity of a compound for a receptor is a critical parameter in determining its potency and potential therapeutic or off-target effects. The following table summarizes the binding affinities (Ki in nM) of 1-(3-Bromophenyl)piperazine and selected reference compounds for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT7
1-(3-Bromophenyl)piperazine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
8-OH-DPAT ~1 nM (pIC50=8.19)[1]>1000 nM (pIC50=5.42)[1]Data Not AvailableData Not AvailableData Not Available466 nM[1]
WAY-100635 ~0.14 nM (pIC50=8.87)[2]>100-fold selectivity vs. other 5-HT subtypes[2]>100-fold selectivity vs. other 5-HT subtypes[2]>100-fold selectivity vs. other 5-HT subtypes[2]>100-fold selectivity vs. other 5-HT subtypes[2]Data Not Available
Ketanserin Data Not Available~151 nM (pKi=5.79 for h5-HT1B)[3]~24 nM (pKi=7.62 for wt h5-HT1D)[3]3.5 nM[4]Lower affinity than 5-HT2A[4]Data Not Available

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using radioligand binding assays. This technique allows for the characterization of the interaction between a ligand and its receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 1-(3-Bromophenyl)piperazine) for a specific serotonin receptor subtype.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK-293 cells).

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]Ketanserin for 5-HT2A receptors).

  • Test Compound: The unlabeled compound to be tested (e.g., 1-(3-Bromophenyl)piperazine).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding (e.g., 10 µM serotonin).

  • Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing specific ions as required.

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_setup Assay Setup cluster_process Process cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation NSB_Control NSB Control NSB_Control->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Radioligand Binding Assay Workflow

Serotonin Receptor Signaling Pathways

Understanding the signaling pathways activated by serotonin receptors is fundamental to elucidating the functional consequences of ligand binding. Phenylpiperazines can act as agonists, antagonists, or partial agonists, thereby modulating these pathways.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.

G Ligand 5-HT / Agonist Receptor 5-HT1A Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the G-protein can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which is an inhibitory effect.

5-HT2A Receptor Signaling

The 5-HT2A receptor is another GPCR, but it couples to Gq/11 proteins, initiating a distinct signaling cascade.

G Ligand 5-HT / Agonist Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Ca_release->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response

5-HT2A Receptor Signaling Pathway

Upon agonist binding, the 5-HT2A receptor activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm.[7] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.[7]

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(3-Bromophenyl)piperazine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(3-Bromophenyl)piperazine hydrochloride, ensuring compliance and minimizing risk.

Core Disposal Principles

The disposal of this compound must always adhere to federal, state, and local regulations.[1][2][3][4][5] Chemical waste generators are responsible for correctly classifying waste and ensuring its disposal aligns with all applicable laws.[3] It is crucial to treat this substance as a hazardous waste.[2]

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling the material for disposal, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[4] Work should be conducted in a chemical fume hood.[2][4]

  • Container Management:

    • Keep the chemical in its original, tightly closed container.[1][2][4]

    • Do not mix this compound with other waste materials.[1]

    • Label the container clearly for disposal.

  • Waste Collection:

    • For solid waste, carefully sweep up and shovel the material into a suitable, labeled container for disposal.[2] Avoid creating dust.[2][4]

    • Treat uncleaned, empty containers with the same precautions as the product itself.[1]

  • Disposal Method:

    • The primary recommended method of disposal is to send the material to an approved waste disposal plant.[1][2][3]

    • An alternative method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by licensed professionals at a designated facility.

    • Never dispose of this compound down the drain.[2]

  • Professional Consultation: Contact a licensed professional waste disposal service to manage the final disposal of this material.[4]

Summary of Disposal Recommendations

ParameterRecommendationSource
Regulatory Compliance Adhere to all federal, state, and local regulations.[1][3][5]
Waste Classification Treat as hazardous waste.[2]
Container Handling Keep in original, labeled containers. Do not mix with other waste.[1]
Primary Disposal Route Approved waste disposal plant.[1][2][3]
Alternative Disposal Incineration with a combustible solvent by a licensed facility.[5]
Prohibited Actions Do not empty into drains.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 1-(3-Bromophenyl)piperazine hydrochloride for Disposal ppe Wear Appropriate PPE: - Safety Glasses - Chemical-Resistant Gloves - Lab Coat start->ppe check_regulations Consult Federal, State, and Local Regulations prepare_waste Prepare Waste for Disposal: - Keep in original container - Do not mix with other waste - Label clearly check_regulations->prepare_waste ppe->check_regulations contact_vendor Contact Licensed Professional Waste Disposal Service prepare_waste->contact_vendor transport Arrange for Pickup and Transport to Approved Facility contact_vendor->transport dispose Dispose at Approved Waste Disposal Plant (e.g., Incineration) transport->dispose end End: Disposal Complete dispose->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Bromophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 1-(3-Bromophenyl)piperazine hydrochloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an acute oral toxicant and requires careful handling to avoid exposure.[1] The primary routes of exposure are ingestion, inhalation, and skin or eye contact. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize these risks. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical safety goggles or glasses with side shields are mandatory to prevent eye contact.[2][3]
Hand Protection Chemical-resistant glovesWear suitable protective gloves.[2][4][5]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2][6]
Respiratory Protection RespiratorIn case of inadequate ventilation or dust formation, use a NIOSH/MSHA approved respirator.[5]

2. Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[4] For procedures that may generate dust, a chemical fume hood is required.[6][7] Eyewash stations and safety showers must be readily accessible.[8]

  • Handling Practices : Avoid the formation of dust and aerosols.[6][7] Do not breathe dust, vapor, mist, or gas.[6] Avoid contact with skin, eyes, and clothing.[4][7] Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling.[4][8]

  • Storage Conditions : Store in a tightly closed container in a dry and well-ventilated place.[4][6]

3. Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is necessary.

  • Spill Response : For spills, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[6][7]

  • First Aid :

    • If Inhaled : Move the person to fresh air.[8]

    • In Case of Skin Contact : Wash off immediately with plenty of water.[8]

    • In Case of Eye Contact : Rinse cautiously with water for several minutes.[8]

    • If Swallowed : Rinse mouth and seek immediate medical attention.[4]

4. Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[4][5] Do not allow the chemical to enter drains.[6]

5. Operational Workflow

The following diagram illustrates the standard operational workflow for handling this compound.

Workflow for Handling this compound A Preparation: - Review SDS - Don appropriate PPE B Handling: - Use in a well-ventilated area or fume hood - Weigh and transfer carefully A->B C Experimentation: - Perform experimental procedures B->C D Decontamination: - Clean work surfaces - Decontaminate equipment C->D E Waste Disposal: - Segregate waste - Dispose of in labeled, sealed containers D->E F Post-Handling: - Remove PPE - Wash hands thoroughly E->F

Standard operational workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.